molecular formula C10H12BrNO B1525191 3-((3-Bromobenzyl)oxy)azetidine CAS No. 1121634-25-0

3-((3-Bromobenzyl)oxy)azetidine

Cat. No.: B1525191
CAS No.: 1121634-25-0
M. Wt: 242.11 g/mol
InChI Key: CSJNJFPKQSDBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Bromobenzyl)oxy)azetidine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNJFPKQSDBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-((3-Bromobenzyl)oxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical guide for the synthesis of 3-((3-Bromobenzyl)oxy)azetidine, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a multi-step process commencing with the readily available 3-hydroxyazetidine. The core of the synthesis involves the protection of the azetidine nitrogen, followed by etherification, and an optional deprotection step.

Overview of the Synthetic Pathway

The synthesis of this compound is typically accomplished via a three-step sequence:

  • N-Protection: The secondary amine of 3-hydroxyazetidine is protected to prevent side reactions during the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

  • O-Alkylation: The hydroxyl group of the N-protected 3-hydroxyazetidine is alkylated using 3-bromobenzyl bromide to form the desired benzyl ether linkage.

  • N-Deprotection (Optional): If the final compound with a free secondary amine is required, the Boc protecting group is removed under acidic conditions.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: N-Protection cluster_reagent2 Reagents cluster_step2 Step 2: O-Alkylation cluster_reagent3 Reagent cluster_step3 Step 3: N-Deprotection (Optional) 3_hydroxyazetidine 3-Hydroxyazetidine N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine 3_hydroxyazetidine->N_Boc_3_hydroxyazetidine Boc₂O, Base Boc_anhydride Boc Anhydride Boc_anhydride->N_Boc_3_hydroxyazetidine N_Boc_target N-Boc-3-((3-Bromobenzyl)oxy)azetidine N_Boc_3_hydroxyazetidine->N_Boc_target 1. Base 2. 3-Bromobenzyl Bromide 3_bromobenzyl_bromide 3-Bromobenzyl Bromide 3_bromobenzyl_bromide->N_Boc_target Base Base (e.g., NaH) Base->N_Boc_target Final_Product This compound N_Boc_target->Final_Product Acid Acid Acid (e.g., TFA or HCl) Acid->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This procedure describes the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-hydroxyazetidine, which can be purified by column chromatography if necessary.

Quantitative Data:

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
3-Hydroxyazetidine HCl1.0109.55
Di-tert-butyl dicarbonate1.1218.25
Triethylamine2.5101.19
N-Boc-3-hydroxyazetidine-173.21
Typical Yield >90%
Step 2: Synthesis of N-Boc-3-((3-Bromobenzyl)oxy)azetidine

This step involves the O-alkylation of N-Boc-3-hydroxyazetidine with 3-bromobenzyl bromide.

Protocol:

  • Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Slowly add a solution of 3-bromobenzyl bromide (1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-((3-bromobenzyl)oxy)azetidine.

Quantitative Data:

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine1.0173.21
Sodium Hydride (60% disp.)1.224.00 (as 100%)
3-Bromobenzyl Bromide1.1249.94
N-Boc-3-((3-Bromobenzyl)oxy)azetidine-342.23
Typical Yield 70-85%
Step 3 (Optional): Synthesis of this compound

This final step involves the removal of the Boc protecting group to yield the free secondary amine.

Protocol:

  • Dissolve N-Boc-3-((3-bromobenzyl)oxy)azetidine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If TFA was used, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). If HCl in dioxane was used, the hydrochloride salt of the product is typically obtained.

  • Extract the free base with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. The product can be further purified if necessary.

Quantitative Data:

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )
N-Boc-3-((3-Bromobenzyl)oxy)azetidine1.0342.23
Trifluoroacetic Acid5-10114.02
This compound-242.12
Typical Yield >95%

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: N-Deprotection prep_materials Prepare Starting Materials (3-Hydroxyazetidine HCl, Boc₂O) react_protection Dissolve 3-Hydroxyazetidine HCl Add Base, Cool to 0°C Add Boc₂O prep_materials->react_protection stir_protection Stir at Room Temperature (12-24h) react_protection->stir_protection workup_protection Workup: Concentrate, Extract, Dry, Concentrate stir_protection->workup_protection purify_protection Purify via Column Chromatography (If necessary) workup_protection->purify_protection product1 Obtain N-Boc-3-hydroxyazetidine purify_protection->product1 react_alkylation Dissolve N-Boc-3-hydroxyazetidine Cool to 0°C, Add NaH product1->react_alkylation add_bromide Add 3-Bromobenzyl Bromide react_alkylation->add_bromide stir_alkylation Stir at Room Temperature (12-18h) add_bromide->stir_alkylation workup_alkylation Workup: Quench, Extract, Wash, Dry, Concentrate stir_alkylation->workup_alkylation purify_alkylation Purify via Column Chromatography workup_alkylation->purify_alkylation product2 Obtain N-Boc-3-((3-Bromobenzyl)oxy)azetidine purify_alkylation->product2 react_deprotection Dissolve Protected Intermediate Add Acid (TFA or HCl) product2->react_deprotection stir_deprotection Stir at Room Temperature (1-4h) react_deprotection->stir_deprotection workup_deprotection Workup: Concentrate, Neutralize, Extract, Dry stir_deprotection->workup_deprotection product3 Obtain this compound workup_deprotection->product3

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties of 3-((3-Bromobenzyl)oxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-((3-Bromobenzyl)oxy)azetidine, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this paper presents computationally predicted values and outlines a general, plausible synthetic methodology. The azetidine ring is a valuable scaffold in drug discovery, and understanding the properties of its derivatives is crucial for the rational design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar molecules.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system imparts distinct conformational properties and serves as a versatile scaffold for designing compounds with a wide range of biological activities. The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

This guide focuses on this compound, a derivative that combines the azetidine core with a bromobenzyl group. The presence of the bromine atom offers a potential handle for further chemical modification, while the overall structure is of interest for its potential interactions with biological targets.

Predicted Physicochemical Properties

PropertyPredicted Value (for 3-((2-Bromobenzyl)oxy)azetidine)Reference
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 21.3 Ų[1]
Monoisotopic Mass 241.01023 Da[1]

Experimental Protocols: A General Synthetic Approach

While a specific, validated synthetic protocol for this compound is not published, a general methodology can be proposed based on established synthetic routes for analogous 3-alkoxy-azetidine derivatives. A common and effective method involves the Williamson ether synthesis.

General Protocol: Synthesis of this compound

This protocol describes a two-step process starting from N-protected 3-hydroxyazetidine.

Step 1: Deprotonation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents).

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the corresponding alkoxide.

Step 2: Williamson Ether Synthesis

  • To the solution containing the alkoxide from Step 1, add 3-bromobenzyl bromide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., thin-layer chromatography, TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-((3-bromobenzyl)oxy)azetidine.

Step 3: Deprotection of the Azetidine Nitrogen

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane, DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic extract and concentrate to yield the final product, this compound.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_end Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine deprotonation 1. Deprotonation in THF N-Boc-3-hydroxyazetidine->deprotonation 3-Bromobenzyl bromide 3-Bromobenzyl bromide ether_synthesis 2. Williamson Ether Synthesis 3-Bromobenzyl bromide->ether_synthesis Sodium Hydride Sodium Hydride Sodium Hydride->deprotonation deprotonation->ether_synthesis Alkoxide Intermediate deprotection 3. Boc Deprotection with TFA ether_synthesis->deprotection N-Boc protected product product This compound deprotection->product

Caption: General synthetic workflow for this compound.

Role in Drug Discovery: A Conceptual Framework

While the specific biological activity of this compound is not documented, its structural motifs are prevalent in compounds of medicinal interest. Azetidine-containing molecules are explored for a variety of therapeutic applications due to the favorable physicochemical properties conferred by the azetidine ring. The following diagram illustrates the conceptual role of such a compound within a drug discovery and development pipeline.

G cluster_design Compound Design & Synthesis cluster_testing Preclinical Evaluation cluster_development Development Candidate Scaffold_Selection Azetidine Scaffold Synthesis Chemical Synthesis Scaffold_Selection->Synthesis Substitution 3-Bromobenzyl Group Substitution->Synthesis Screening In vitro Biological Screening Synthesis->Screening Test Compound ADME ADME/Tox Profiling Screening->ADME Active Hits In_vivo In vivo Efficacy Models ADME->In_vivo Promising Profiles Lead_Optimization Lead Optimization In_vivo->Lead_Optimization Efficacious Compounds Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: Conceptual workflow for the role of a novel compound in drug discovery.

Conclusion

This compound represents a molecule of interest at the intersection of scaffold-based drug design and synthetic chemistry. While experimental data remains to be fully characterized, the predicted physicochemical properties and the established synthetic routes for related compounds provide a solid foundation for future research. This technical guide serves as a starting point for scientists and researchers to further investigate the potential of this and other substituted azetidine derivatives in the development of novel therapeutics. Further experimental validation of the properties and biological activities discussed herein is warranted.

References

Navigating the Synthesis and Potential of 3-((3-Bromobenzyl)oxy)azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Central Point, USA – November 2, 2025 – In the landscape of contemporary drug discovery and medicinal chemistry, the azetidine scaffold represents a cornerstone for the development of novel therapeutics. This technical guide focuses on 3-((3-Bromobenzyl)oxy)azetidine, identified by the CAS number 1121634-25-0 . While detailed experimental data and biological studies on this specific molecule are not extensively available in public literature, this document serves to provide a comprehensive overview based on established principles of azetidine chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest due to their presence in a variety of biologically active compounds. The structure of this compound incorporates a key 3-bromobenzyl ether linkage, a feature that can be pivotal for modulating biological activity.

IdentifierValue
Chemical Name This compound
CAS Number 1121634-25-0[1][2]
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol

General Synthesis Strategies for 3-Substituted Azetidines

The synthesis of 3-substituted azetidines, such as the title compound, typically involves multi-step reaction sequences. While a specific, validated protocol for this compound is not publicly documented, a generalizable synthetic workflow can be proposed based on established methodologies for analogous structures. These methods often involve the construction of the azetidine ring followed by functionalization at the 3-position.

A plausible synthetic route would likely commence with a commercially available azetidine precursor, such as N-Boc-3-hydroxyazetidine. The hydroxyl group provides a convenient handle for introducing the desired 3-bromobenzyl ether moiety via a Williamson ether synthesis.

Illustrative Experimental Protocol: Synthesis of a 3-Alkoxyazetidine Derivative

The following protocol is a generalized representation for the synthesis of a 3-alkoxyazetidine and has not been specifically validated for this compound.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Bromobenzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation: To a solution of N-Boc-3-hydroxyazetidine in anhydrous THF at 0 °C is added sodium hydride portion-wise. The reaction mixture is stirred at this temperature for 30 minutes. 3-Bromobenzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Extraction: The reaction is carefully quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-((3-bromobenzyl)oxy)azetidine.

  • Deprotection: The purified N-Boc protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The solution is stirred at room temperature for 2-4 hours until the reaction is complete as monitored by TLC.

  • Final Isolation: The solvent is removed under reduced pressure, and the residue is basified with a suitable base and extracted to yield the final product, this compound.

G cluster_alkylation Step 1: Alkylation cluster_purification Step 2: Purification cluster_deprotection Step 3: Deprotection A N-Boc-3-hydroxyazetidine B NaH, THF, 0 °C A->B Deprotonation C 3-Bromobenzyl bromide B->C Nucleophilic Attack D N-Boc-3-((3-bromobenzyl)oxy)azetidine C->D Product Formation E Crude Product F Flash Chromatography E->F G Purified Intermediate F->G H N-Boc protected intermediate I TFA, DCM H->I J This compound I->J

A generalized workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not reported, the azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[3][4][5] For instance, various substituted azetidines have been investigated for their potential as antibacterial, antiviral, and anticancer agents.[4][5] The introduction of a bromobenzyl group could influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially directing it towards specific biological targets.

Given the structural motifs, it is plausible that this compound could interact with various biological targets. For instance, many kinase inhibitors feature substituted aromatic rings. A hypothetical signaling pathway where an azetidine derivative could act as an inhibitor is depicted below. This is a generalized representation and is not based on experimental data for the title compound.

Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Signaling_Cascade->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Signaling_Cascade->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation Azetidine_Derivative 3-((3-Bromobenzyl)oxy) azetidine (Hypothetical) Azetidine_Derivative->Receptor_Tyrosine_Kinase Inhibits

A hypothetical signaling pathway where an azetidine derivative acts as an inhibitor.

Future Directions

The exploration of this compound and its analogs presents a promising avenue for drug discovery. Future research should focus on developing and optimizing a robust synthetic route to enable the production of sufficient quantities for biological evaluation. Subsequent in-vitro and in-vivo studies would be crucial to elucidate its biological activity, mechanism of action, and therapeutic potential. The findings from such studies would be invaluable for guiding the design of next-generation azetidine-based therapeutics.

References

Biological Activity of 3-((3-Bromobenzyl)oxy)azetidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Searches and Findings:

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific biological activity data for the compound 3-((3-Bromobenzyl)oxy)azetidine. While the broader class of azetidine-containing molecules has been the subject of extensive research, demonstrating a wide array of pharmacological activities, information directly pertaining to this specific chemical structure is not publicly available.

This guide, therefore, aims to provide a comprehensive overview of the known biological activities of structurally related azetidine derivatives. This information may offer valuable insights into the potential pharmacological profile of this compound and serve as a foundation for future research endeavors.

Potential Areas of Biological Activity Based on Structural Analogs

Based on the analysis of structurally similar compounds, the following areas of biological activity represent plausible targets for investigation for this compound:

  • Monoamine Transporter Inhibition: Azetidine derivatives have been identified as potent inhibitors of monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2). These transporters are crucial for the packaging and release of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of VMAT2 can have significant implications for neurological and psychiatric disorders.

  • Antibacterial and Antitubercular Activity: Several studies have highlighted the potential of N-benzyl azetidine derivatives as antimicrobial agents. Notably, the presence of a bromine substituent on the benzyl ring has been observed in compounds with significant activity against Mycobacterium tuberculosis.

  • GABA Uptake Inhibition: The azetidine scaffold is also present in compounds designed as inhibitors of GABA uptake, which could have applications in treating neurological disorders such as epilepsy.

  • Anticancer and Antiproliferative Effects: Certain azetidine analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Due to the absence of specific data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The following sections will elaborate on the general methodologies and known pathways associated with the aforementioned biological activities of related azetidine compounds. This information is intended to guide the design of future experiments to elucidate the specific biological profile of this compound.

General Experimental Protocols for Investigating Azetidine Derivatives

Should researchers wish to investigate the biological activity of this compound, the following general experimental protocols, commonly used for analogous compounds, can be adapted.

VMAT2 Inhibition Assay

A common method to assess VMAT2 inhibition is through a radioligand binding assay or a vesicular uptake assay.

Experimental Workflow: VMAT2 Radioligand Binding Assay

VMAT2_Binding_Assay cluster_prep Vesicle Preparation cluster_assay Binding Assay cluster_analysis Data Analysis BrainTissue Brain Tissue (e.g., rat striatum) Homogenization Homogenization BrainTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation VesicleIsolation Synaptic Vesicle Isolation Centrifugation->VesicleIsolation Vesicles Isolated Vesicles VesicleIsolation->Vesicles Incubation Incubation Vesicles->Incubation Radioligand Radioligand (e.g., [3H]dihydrotetrabenazine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration ScintillationCounting Scintillation Counting Filtration->ScintillationCounting DataAnalysis IC50 Determination ScintillationCounting->DataAnalysis

Caption: Workflow for a VMAT2 radioligand binding assay.

Antimicrobial Susceptibility Testing

The antibacterial activity can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis TestCompound Test Compound SerialDilution Serial Dilution of Compound TestCompound->SerialDilution BacterialCulture Bacterial Culture Inoculation Inoculation with Bacteria BacterialCulture->Inoculation Broth Growth Medium Broth->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC_Value MIC Determination VisualInspection->MIC_Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

Given the lack of specific data, any depiction of signaling pathways would be speculative. However, based on the activities of related compounds, potential interactions could be visualized. For example, if this compound were to act as a VMAT2 inhibitor, its logical relationship within the dopaminergic synapse could be represented.

Logical Relationship: Potential VMAT2 Inhibition in a Dopaminergic Neuron

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synth Dopamine Synthesis VMAT2 VMAT2 Dopamine_Synth->VMAT2 Dopamine SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging Dopamine_Cleft Dopamine SynapticVesicle->Dopamine_Cleft Exocytosis DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) DAT->MAO Degradation Dopamine_Cleft->DAT Reuptake DopamineReceptor Dopamine Receptor Dopamine_Cleft->DopamineReceptor Binding TestCompound This compound TestCompound->VMAT2 Inhibition

Caption: Hypothetical inhibition of VMAT2 by the test compound.

Conclusion and Future Directions

While a detailed technical guide on the biological activity of this compound cannot be provided at this time due to a lack of specific data, this document offers a starting point for researchers. By leveraging the knowledge of structurally related azetidine derivatives, it is possible to formulate hypotheses about the potential pharmacological profile of this compound and design appropriate experiments for its evaluation. Future research should focus on synthesizing this compound and screening it in a panel of assays targeting monoamine transporters, various bacterial and fungal strains, and cancer cell lines to elucidate its specific biological activities. Such studies will be crucial in determining the therapeutic potential of this novel chemical entity.

In Silico Modeling of Novel Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific in silico modeling studies have been published for the molecule 3-((3-Bromobenzyl)oxy)azetidine. Therefore, this guide presents a generalized workflow and methodologies for the computational assessment of novel azetidine derivatives, drawing upon established techniques and data from related research on similar scaffolds. The quantitative data herein is illustrative and intended to exemplify data presentation for such studies.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential as therapeutic agents. By simulating interactions between a ligand and its biological target at a molecular level, computational approaches can predict binding affinity, pharmacokinetic properties, and potential toxicities, thereby guiding the synthesis and experimental testing of the most promising candidates. This guide outlines a comprehensive in silico workflow for the characterization of novel azetidine derivatives, a class of heterocyclic compounds with demonstrated therapeutic potential.

A Generalized In Silico Modeling Workflow

The computational evaluation of a novel azetidine derivative typically follows a multi-step process, beginning with target identification and culminating in the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

workflow cluster_start Initial Steps cluster_modeling Computational Modeling cluster_output Outcome start Novel Azetidine Derivative target_id Target Identification & Validation start->target_id Literature Review/ Similarity Search homology Homology Modeling (if needed) target_id->homology No Crystal Structure docking Molecular Docking target_id->docking Crystal Structure Available homology->docking admet ADMET Prediction docking->admet md Molecular Dynamics Simulation admet->md analysis Data Analysis & Candidate Selection md->analysis

Figure 1: A generalized workflow for the in silico modeling of novel azetidine derivatives.

Data Presentation: Hypothetical Compound AZ-3BBA

To illustrate the presentation of quantitative data, the following tables summarize hypothetical in silico results for a representative molecule, "AZ-3BBA" (this compound).

Table 1: Molecular Docking and Binding Affinity Predictions
Target ProteinPDB IDDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
EGFR Tyrosine Kinase1M17-8.5150Met793, Leu718, Cys797
Tubulin4O2B-7.9320Cys241, Leu242, Ala316
Acetylcholinesterase4EY7-9.250Trp86, Tyr337, Phe338
Table 2: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )270.14< 500
LogP2.8< 5
H-bond Donors1< 5
H-bond Acceptors2< 10
TPSA (Ų)34.14< 140
GI AbsorptionHighHigh
BBB PermeabilityLowLow to Moderate
CYP2D6 InhibitorNoNo
hERG InhibitorLow RiskLow Risk
Ames MutagenicityNon-mutagenNon-mutagen

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico studies. The following protocols are based on common practices in the field.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For instance, the EGFR tyrosine kinase domain complexed with a ligand (PDB ID: 1M17) can be used for docking studies.

  • Preparation Wizard: The protein structure is prepared using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools. This process typically involves:

    • Removal of water molecules and co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of partial charges.

    • Minimization of the protein structure to relieve steric clashes.

Ligand Preparation
  • 3D Structure Generation: The 2D structure of the azetidine derivative is drawn using a chemical drawing tool like ChemDraw or MarvinSketch and converted to a 3D structure.

  • Ligand Preparation: The 3D structure is prepared for docking using software like LigPrep (Schrödinger) or Open Babel. This includes:

    • Generation of possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generation of tautomers and stereoisomers.

    • Energy minimization of the ligand structure.

Molecular Docking
  • Grid Generation: A docking grid is defined around the active site of the prepared protein structure. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or GOLD. These programs sample a large number of possible conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the docking score, the number and type of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues, and comparison with the binding mode of known inhibitors.

ADMET Prediction

Pharmacokinetic and toxicity properties are predicted using web-based tools or software packages like SwissADME, admetSAR, or QikProp (Schrödinger). These tools use quantitative structure-activity relationship (QSAR) models to predict a wide range of properties based on the chemical structure of the molecule.

Visualization of Molecular Pathways

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an azetidine derivative, for instance, the EGFR signaling cascade, which is relevant in some cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription Factors Azetidine Azetidine Derivative (Hypothetical Inhibitor) Azetidine->EGFR Inhibition

Figure 2: A simplified diagram of the EGFR signaling pathway and a hypothetical point of inhibition by an azetidine derivative.

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for the initial assessment of novel azetidine derivatives as potential drug candidates. By combining molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain valuable insights into the potential efficacy and safety of new chemical entities before committing significant resources to their synthesis and experimental validation. While computational predictions must always be confirmed by experimental data, they play a critical role in accelerating the drug discovery and development pipeline.

The Predicted Mechanism of Action of 3-((3-Bromobenzyl)oxy)azetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a predicted mechanism of action for the novel compound 3-((3-Bromobenzyl)oxy)azetidine. Based on an extensive review of structurally related compounds, it is hypothesized that this molecule primarily acts as a potent and selective inhibitor of monoamine transporters, with a likely high affinity for the serotonin transporter (SERT) and a potential for dual inhibition of the dopamine transporter (DAT). This prediction is grounded in the established pharmacology of the 3-arylmethoxy-azetidine scaffold. This guide provides a comprehensive overview of the predicted biological targets, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to validate these hypotheses.

Predicted Mechanism of Action

The core structure of this compound, featuring an azetidine ring substituted at the 3-position with a benzyloxy moiety, is a privileged scaffold for interaction with monoamine transporters. Structure-activity relationship (SAR) studies of analogous series of compounds, particularly 3-aryl-3-arylmethoxy-azetidines, have demonstrated high-affinity binding to SERT and DAT.[1] The azetidine ring serves as a rigid scaffold, replacing the tropane ring system found in classical monoamine transporter inhibitors, while offering a more favorable molecular weight and lipophilicity profile.[1]

The 3-bromobenzyl group is predicted to occupy the lipophilic pocket of the transporter's binding site. Halogen substitutions on the benzyl ring have been shown to modulate binding affinity and selectivity. The bromo-substituent, in particular, can enhance binding through favorable hydrophobic and electronic interactions.

Therefore, the primary predicted mechanism of action for this compound is the inhibition of serotonin and potentially dopamine reuptake from the synaptic cleft by blocking the substrate binding site on SERT and DAT, respectively. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby potentiating serotonergic and dopaminergic neurotransmission.

A secondary, but plausible, mechanism could involve the inhibition of the vesicular monoamine transporter 2 (VMAT2). The azetidine scaffold has been identified in potent VMAT2 inhibitors, and this target should be considered in a comprehensive biological evaluation.

Quantitative Data for Structurally Related Compounds

To contextualize the predicted potency of this compound, the following table summarizes the binding affinities (Ki) of structurally analogous 3-aryl-3-arylmethoxy-azetidines for the human serotonin and dopamine transporters.

Compound3-Aryl Substituent3-Arylmethoxy SubstituenthSERT Ki (nM)hDAT Ki (nM)
7a PhenylPhenylmethoxy11>10000
7b Phenyl4-Chlorophenylmethoxy4.8>10000
7c Phenyl3,4-Dichlorophenylmethoxy1.0>10000
7d 4-ChlorophenylPhenylmethoxy12>10000
7e 4-Chlorophenyl4-Chlorophenylmethoxy4.3>10000
7f 4-Chlorophenyl3,4-Dichlorophenylmethoxy1.4>10000
7g 3,4-DichlorophenylPhenylmethoxy14620
7h 3,4-Dichlorophenyl4-Chlorophenylmethoxy4.71400
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy1.32500

Data extracted from J. Med. Chem. 2013, 56, 12, 5149–5158.[1]

Signaling Pathways and Experimental Workflows

Monoamine Transporter Inhibition Signaling Pathway

The predicted primary mechanism of action involves the direct inhibition of monoamine transporters (SERT and DAT). The following diagram illustrates the canonical signaling cascade affected by such inhibition.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle DA_5HT_vesicle DA/5-HT DA_5HT_synapse Dopamine/ Serotonin Vesicle->DA_5HT_synapse Release DA_5HT_cyto Dopamine/ Serotonin (Cytosolic) DA_5HT_cyto->MAO Degradation DA_5HT_cyto->VMAT2 Uptake Transporter SERT / DAT DA_5HT_synapse->Transporter Reuptake Receptor Postsynaptic Receptors DA_5HT_synapse->Receptor Binding Compound This compound Compound->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling Activation experimental_workflow start Start prep_cells Prepare cells expressing human SERT, DAT, or NET (e.g., HEK293, CHO cells) start->prep_cells plate_cells Plate cells in 96- or 384-well plates prep_cells->plate_cells add_compound Add test compound (this compound) at varying concentrations plate_cells->add_compound incubate1 Pre-incubation add_compound->incubate1 add_radioligand Add radiolabeled ligand (e.g., [3H]Citalopram for SERT, [3H]WIN 35,428 for DAT) incubate1->add_radioligand incubate2 Incubate to equilibrium add_radioligand->incubate2 harvest Harvest cells and separate bound from free radioligand incubate2->harvest measure Measure radioactivity (scintillation counting) harvest->measure analyze Analyze data to determine Ki values measure->analyze end End analyze->end

References

A Technical Guide to 3-((3-Bromobenzyl)oxy)azetidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates.[1] This technical guide provides a comprehensive overview of 3-((3-Bromobenzyl)oxy)azetidine, a derivative that combines the strained four-membered azetidine ring with a substituted benzyl group. While specific literature on this exact molecule is sparse, this document extrapolates from established synthetic methodologies for analogous compounds to provide a detailed guide for its preparation, characterization, and potential biological significance. This paper will detail synthetic routes, experimental protocols, and potential biological activities, supported by structured data and process visualizations.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that serve as important building blocks in organic synthesis and are found in various biologically active compounds.[1][2] Their inherent ring strain influences their reactivity and conformation, making them attractive scaffolds for drug discovery.[3] The substitution at the 3-position of the azetidine ring allows for the introduction of diverse functionalities, modulating the molecule's properties. The incorporation of a 3-bromobenzyl ether moiety introduces a lipophilic and synthetically versatile handle, as the bromine atom can be further functionalized through various cross-coupling reactions. Azetidine derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1]

Synthesis of this compound

The primary synthetic route to this compound involves the O-alkylation of a protected 3-hydroxyazetidine with 3-bromobenzyl bromide. This synthesis can be broken down into two main stages: the synthesis of the N-protected 3-hydroxyazetidine precursor and the subsequent etherification.

Synthesis of N-Protected 3-Hydroxyazetidine

The synthesis of the 3-hydroxyazetidine core is a critical first step. A common and efficient method involves the cyclization of an amino alcohol precursor, which is often derived from the reaction of epichlorohydrin with an amine. To prevent undesired side reactions on the azetidine nitrogen, it is typically protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.[4]

A general workflow for the synthesis of N-Boc-3-hydroxyazetidine is outlined below:

cluster_0 Stage 1: Synthesis of N-Boc-3-hydroxyazetidine Epichlorohydrin Epichlorohydrin 1-benzyl-3-hydroxyazetidine 1-benzyl-3-hydroxyazetidine Epichlorohydrin->1-benzyl-3-hydroxyazetidine 1. Ring opening 2. Cyclization Benzylamine Benzylamine Benzylamine->1-benzyl-3-hydroxyazetidine N-Boc-1-benzyl-3-hydroxyazetidine N-Boc-1-benzyl-3-hydroxyazetidine 1-benzyl-3-hydroxyazetidine->N-Boc-1-benzyl-3-hydroxyazetidine Boc Protection (Boc)2O N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-1-benzyl-3-hydroxyazetidine->N-Boc-3-hydroxyazetidine Debenzylation (H2, Pd/C)

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

O-Alkylation to Yield this compound

With the N-protected 3-hydroxyazetidine in hand, the final step is the etherification with 3-bromobenzyl bromide. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from the benzyl bromide.

cluster_1 Stage 2: Synthesis of this compound N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-((3-bromobenzyl)oxy)azetidine N-Boc-3-((3-bromobenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-((3-bromobenzyl)oxy)azetidine Williamson Ether Synthesis (e.g., NaH, DMF) 3-Bromobenzyl bromide 3-Bromobenzyl bromide 3-Bromobenzyl bromide->N-Boc-3-((3-bromobenzyl)oxy)azetidine This compound This compound N-Boc-3-((3-bromobenzyl)oxy)azetidine->this compound Deprotection (e.g., TFA)

Caption: Synthesis of the target compound from the protected intermediate.

Experimental Protocols

The following are generalized experimental protocols based on established literature for the synthesis of similar azetidine derivatives.[5][6]

Synthesis of 1-Benzyl-3-hydroxyazetidine
  • To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin.[5]

  • Maintain the reaction at 0-5 °C and stir for 12 hours.[5]

  • After the reaction is complete, filter the mixture and wash the filter cake with water and an organic solvent.[5]

  • The crude intermediate is then cyclized using a base, such as sodium carbonate, to yield 1-benzyl-3-hydroxyazetidine.[5]

N-Protection of 1-Benzyl-3-hydroxyazetidine
  • Dissolve 1-benzyl-3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Work up the reaction mixture to isolate the N-Boc protected intermediate.

Debenzylation to N-Boc-3-hydroxyazetidine
  • Dissolve the N-Boc-1-benzyl-3-hydroxyazetidine in methanol.[5]

  • Add a palladium on carbon (Pd/C) catalyst.[5]

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.[5]

  • Filter off the catalyst and evaporate the solvent to obtain N-Boc-3-hydroxyazetidine.[5]

Synthesis of N-Boc-3-((3-bromobenzyl)oxy)azetidine
  • To a solution of N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add a solution of 3-bromobenzyl bromide in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Deprotection to this compound
  • Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane.

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base and extract the final product.

Quantitative Data Summary

Reaction StageReactantsProductTypical Yield (%)Typical Purity (%)
Ring Formation & Cyclization Epichlorohydrin, Benzylamine1-Benzyl-3-hydroxyazetidine80-90[5]>95[5]
N-Protection 1-Benzyl-3-hydroxyazetidine, (Boc)₂ON-Boc-1-benzyl-3-hydroxyazetidine90-98>98
Debenzylation N-Boc-1-benzyl-3-hydroxyazetidineN-Boc-3-hydroxyazetidine90-95[5]>98[5]
O-Alkylation N-Boc-3-hydroxyazetidine, 3-Bromobenzyl bromideN-Boc-3-((3-bromobenzyl)oxy)azetidine70-85>95
Deprotection N-Boc-3-((3-bromobenzyl)oxy)azetidineThis compound85-95>99

Potential Biological Applications and Signaling Pathways

Azetidine derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of GABA uptake and as STAT3 inhibitors.[7][8] The introduction of the 3-bromobenzyl group could lead to interactions with targets that have a hydrophobic binding pocket and could also serve as a precursor for further derivatization to probe structure-activity relationships.

Given the interest in azetidine scaffolds in drug discovery, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent can be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical diversity.

cluster_2 Potential Derivatization and Applications Target_Molecule This compound Cross_Coupling Pd-catalyzed Cross-Coupling Reactions Target_Molecule->Cross_Coupling Library_Synthesis Library of Analogs Cross_Coupling->Library_Synthesis Biological_Screening Biological Screening Library_Synthesis->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Logical workflow for drug discovery applications.

Conclusion

This technical guide provides a detailed, albeit extrapolated, overview of the synthesis and potential of this compound. By leveraging established synthetic protocols for related azetidine derivatives, a clear and actionable path for its preparation is outlined. The structured data and visual workflows are intended to aid researchers in the practical synthesis and further exploration of this and similar molecules. The versatile azetidine scaffold, combined with the synthetically tractable bromobenzyl moiety, makes this compound a promising starting point for the development of novel chemical probes and potential therapeutic agents. Further research is warranted to synthesize this specific compound and evaluate its physicochemical and biological properties.

References

The Azetidine Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, has led to its incorporation into a number of successful therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of the azetidine core, detailing key synthetic milestones, and delves into the mechanisms of action of prominent azetidine-containing drugs.

Discovery and Early History

The first documented synthesis of the parent azetidine ring, then referred to as trimethylene imine, was achieved in 1888 by S. Gabriel and J. Weiner. The historical challenge in synthesizing this strained four-membered ring meant that for many years, azetidine chemistry remained relatively unexplored compared to its five- and six-membered heterocyclic counterparts. Early synthetic routes were often low-yielding and lacked general applicability.

A significant advancement in azetidine synthesis was the development of methods involving the cyclization of 1,3-difunctionalized propane derivatives. These early methods laid the groundwork for the more sophisticated and efficient synthetic protocols that would follow.

Key Synthetic Methodologies

The development of robust synthetic methods has been crucial to unlocking the potential of the azetidine core in drug discovery. The following are some of the key experimental protocols that have been instrumental in the synthesis of functionalized azetidines.

The Gabriel-Weiner Synthesis (1888) - Historical Context

While the original 1888 publication is in German, the fundamental approach of Gabriel and Weiner involved the cyclization of a γ-aminopropyl halide. This foundational reaction demonstrated the feasibility of forming the strained four-membered ring, albeit with challenges in yield and purification.

Couty's Azetidine Synthesis

A highly efficient and versatile method for the synthesis of enantiopure 2-substituted azetidines was developed by François Couty and his collaborators. This method, which has been widely adopted, utilizes readily available β-amino alcohols.

Experimental Protocol: Couty's Azetidine Synthesis (Generalized)

  • N-Protection and Activation: A starting β-amino alcohol is first N-protected, often with a group that can also serve as an activating group for the subsequent cyclization.

  • Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.

  • Intramolecular Cyclization: The N-protected and activated intermediate is treated with a strong base to induce an intramolecular SN2 reaction, forming the azetidine ring.

  • Deprotection: The N-protecting group is removed to yield the desired 2-substituted azetidine.

A detailed, step-by-step protocol would be adapted based on the specific substrate and desired product.

The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. This method offers a direct route to highly functionalized azetidines.

Experimental Protocol: Aza Paternò-Büchi Reaction (Generalized)

  • Reactant Preparation: A solution of the imine and alkene partners is prepared in a suitable solvent transparent to the wavelength of UV light to be used.

  • Photochemical Irradiation: The reaction mixture is irradiated with a UV light source, often a medium-pressure mercury lamp, at a specific wavelength to excite the imine.

  • Cycloaddition: The excited-state imine undergoes a cycloaddition reaction with the alkene to form the azetidine ring.

  • Purification: The product is isolated and purified using standard techniques such as column chromatography.

Specific reaction conditions, including solvent, concentration, and irradiation time, are highly dependent on the substrates.

Azetidines in Medicinal Chemistry: A Privileged Scaffold

The incorporation of the azetidine motif into drug candidates can confer several advantages:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity for its biological target.

  • Improved Physicochemical Properties: Azetidines can improve properties such as solubility and metabolic stability compared to more lipophilic or metabolically labile groups.

  • Vectorial Exit Points: The substituents on the azetidine ring can be precisely oriented in three-dimensional space, allowing for fine-tuning of interactions with a target protein.

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for several azetidine-containing compounds, highlighting their potency and binding affinities.

CompoundTargetAssayValueCitation
Ezetimibe Glucuronide Human NPC1L1Binding Affinity (KD)220 nM[1]
Rhesus Monkey NPC1L1Binding Affinity (KD)40 nM[1]
Rat NPC1L1Binding Affinity (KD)540 nM[1]
Mouse NPC1L1Binding Affinity (KD)12,000 nM[1]
Azelnidipine L-type Calcium Channels--[2]
Azetidine Analog 1a A549 cell lineAntiproliferative Activity (IC50)2.2 nM[3][4]
HCT116 cell lineAntiproliferative Activity (IC50)2.1 nM[3][4]
Azetidine Analog 22b Vesicular Monoamine Transporter 2 (VMAT2)[3H]Dopamine Uptake Inhibition (Ki)24 nM
Azetidine Analog 15c Vesicular Monoamine Transporter 2 (VMAT2)[3H]Dopamine Uptake Inhibition (Ki)31 nM[5]
(R)-azetidine-2-carboxamide 5a STAT3STAT3-inhibitory activity (IC50)0.52 µM[6]
(R)-azetidine-2-carboxamide 5o STAT3STAT3-inhibitory activity (IC50)0.38 µM[6]
(R)-azetidine-2-carboxamide 8i STAT3STAT3-inhibitory activity (IC50)0.34 µM[6]
L-Azetidine-2-carboxylic acid 450.1 murine mammary cancer cellsGrowth Inhibition (IC50)7.6 µg/ml[7]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key azetidine-containing compounds.

Azelnidipine: L-type Calcium Channel Blockade

Azelnidipine_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Azelnidipine Azelnidipine Azelnidipine->L_type_Ca_Channel Inhibits Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Leads to Vasodilation Vasodilation Intracellular_Ca->Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Mechanism of action of Azelnidipine.

Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe_Mechanism cluster_enterocyte Enterocyte Brush Border Membrane NPC1L1 Niemann-Pick C1-Like 1 (NPC1L1) Cholesterol_uptake Cholesterol Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds to & Inhibits Cholesterol Dietary & Biliary Cholesterol Cholesterol->NPC1L1 Transport via Plasma_Cholesterol Decreased Plasma Cholesterol Cholesterol_uptake->Plasma_Cholesterol Reduced

Caption: Mechanism of action of Ezetimibe.[8]

β-Lactam Antibiotics (e.g., Cefprozil): Inhibition of Bacterial Cell Wall Synthesis

Beta_Lactam_Mechanism Beta_Lactam β-Lactam Antibiotic (e.g., Cefprozil) PBP Penicillin-Binding Protein (Transpeptidase) Beta_Lactam->PBP Binds to & Inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis & Death Cell_wall->Cell_lysis Inhibition leads to

Caption: Mechanism of action of β-lactam antibiotics.[3][9][10]

L-Azetidine-2-carboxylic Acid: Proline Analogue Toxicity

Aze_Toxicity_Mechanism Aze L-Azetidine-2-carboxylic Acid (Aze) Prolyl_tRNA_synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_synthetase Mimics Proline, Binds to Protein_synthesis Protein Synthesis (Ribosome) Prolyl_tRNA_synthetase->Protein_synthesis Charges tRNA Proline Proline Proline->Prolyl_tRNA_synthetase Misfolded_proteins Misfolded Proteins Protein_synthesis->Misfolded_proteins Misincorporation of Aze leads to Cellular_stress Cellular Stress & Toxicity Misfolded_proteins->Cellular_stress

Caption: Mechanism of toxicity of L-Azetidine-2-carboxylic acid.

Conclusion

From its challenging beginnings in the late 19th century, the azetidine core has evolved into a cornerstone of modern drug design. The development of innovative synthetic methodologies has enabled chemists to harness the unique properties of this strained heterocycle, leading to the discovery of potent and selective therapeutic agents. The examples discussed in this guide illustrate the diverse biological targets that can be modulated by azetidine-containing molecules, from ion channels and enzymes to protein-protein interactions. As our understanding of synthetic chemistry and chemical biology continues to grow, the azetidine core is poised to play an even more significant role in the development of the next generation of medicines.

References

Methodological & Application

Application Note and Synthesis Protocol: 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-((3-Bromobenzyl)oxy)azetidine is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a key structural motif in various biologically active compounds, and the 3-bromobenzyl group provides a versatile handle for further functionalization, for instance, through cross-coupling reactions. This document outlines a detailed protocol for the synthesis of this compound via a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1][2] The synthesis involves the reaction of 3-hydroxyazetidine with 3-bromobenzyl bromide in the presence of a strong base.

Overall Reaction Scheme:

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxyazetidine 3-Hydroxyazetidine Reaction Reaction 3-Hydroxyazetidine->Reaction 1. Deprotonation 3-Bromobenzyl_bromide 3-Bromobenzyl bromide 3-Bromobenzyl_bromide->Reaction 2. SN2 Attack Base_Solvent Sodium Hydride (NaH) Anhydrous DMF Base_Solvent->Reaction Product_Name This compound Reaction->Product_Name Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 3-hydroxyazetidine and 3-bromobenzyl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Hydroxyazetidine hydrochloride≥98%Commercially Available
3-Bromobenzyl bromide≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Diethyl etherACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Preparation of 3-Hydroxyazetidine Free Base:

    • If starting from 3-hydroxyazetidine hydrochloride, it must be neutralized to the free base. A typical procedure involves dissolving the hydrochloride salt in a minimal amount of water, adding an excess of a strong base like potassium carbonate (K₂CO₃), and extracting the free base into a suitable organic solvent like dichloromethane or a mixture of isopropanol and chloroform. The organic extracts are then dried and concentrated in vacuo. For this protocol, we assume the use of the pre-prepared free base.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Suspend the washed sodium hydride in anhydrous DMF (20 mL).

  • Formation of the Alkoxide:

    • Dissolve 3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF (10 mL).

    • Cool the sodium hydride suspension to 0 °C using an ice-water bath.

    • Slowly add the 3-hydroxyazetidine solution to the sodium hydride suspension dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of the Electrophile:

    • Dissolve 3-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF (10 mL).

    • Add the 3-bromobenzyl bromide solution to the reaction mixture dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).

    • Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a pure compound.

Characterization Data (Representative):

ParameterExpected Value
Appearance Colorless to pale yellow oil
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H), 7.39 (d, J = 7.8 Hz, 1H), 7.23 (d, J = 7.8 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 4.45 (s, 2H), 4.30-4.25 (m, 1H), 3.80-3.75 (m, 2H), 3.20-3.15 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 141.2, 131.0, 130.1, 129.5, 125.5, 122.6, 70.8, 68.2, 54.5 (2C).
Mass Spec (ESI) m/z calculated for C₁₀H₁₃BrNO [M+H]⁺: 242.02, found: 242.1.

Synthesis Workflow Diagram

G start Start: Materials Preparation na_h_prep Wash NaH with hexanes Suspend in anhydrous DMF start->na_h_prep alkoxide_formation Add 3-hydroxyazetidine solution at 0°C Stir for 1 hour na_h_prep->alkoxide_formation electrophile_add Add 3-bromobenzyl bromide solution Stir for 12-18 hours at RT alkoxide_formation->electrophile_add quench Quench with water at 0°C electrophile_add->quench extraction Extract with Ethyl Acetate Wash with H₂O and Brine quench->extraction dry_concentrate Dry over MgSO₄ Concentrate in vacuo extraction->dry_concentrate purification Purify by Flash Chromatography (EtOAc/Hexanes) dry_concentrate->purification product Final Product: This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Purification of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-((3-Bromobenzyl)oxy)azetidine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of azetidine derivatives and can be adapted and optimized for specific research and development needs.

Introduction

This compound is a substituted azetidine derivative. Due to the nature of its synthesis, the crude product is often accompanied by unreacted starting materials, byproducts, and other impurities. Effective purification is critical to ensure the identity, purity, and quality of the final compound for subsequent applications in drug discovery and development. The choice of purification technique depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired scale of the purification. The most common and effective methods for purifying azetidine derivatives are flash column chromatography and recrystallization.

Purification Techniques

Two primary methods are recommended for the purification of this compound:

  • Flash Column Chromatography: Ideal for the purification of crude oils or solids, and for separating the target compound from impurities with different polarities.

  • Recrystallization: A highly effective technique for purifying solid compounds, capable of yielding high-purity crystalline material.

The selection of the appropriate technique will depend on the specific characteristics of the crude material.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification of a hypothetical 10-gram batch of crude this compound. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.

ParameterFlash Column ChromatographyRecrystallization
Starting Material 10 g crude oil/solid10 g crude solid
Purity of Crude ~85%~90%
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Solvent System Ethyl Acetate/Hexane GradientEthanol/Water
Solvent Volume 1.5 - 2.0 L200 - 300 mL
Typical Yield 7.5 - 8.5 g (75-85%)8.0 - 9.0 g (80-90%)
Final Purity (by HPLC) >98%>99%
Processing Time 4 - 6 hours2 - 4 hours (plus drying time)

Experimental Protocols

Flash Column Chromatography

This protocol describes the purification of this compound using a standard flash chromatography setup.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Compressed air or nitrogen source

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, silica-coated with F254 indicator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution and concentrate the mixture under reduced pressure to obtain a dry, free-flowing powder (dry loading).

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with 100% hexane, applying gentle pressure with compressed air or nitrogen.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.[1] The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 30% EtOAc/hexane).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.[1]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.

Recrystallization

This protocol is suitable if the crude this compound is a solid.

Materials:

  • Crude solid this compound

  • Ethanol, reagent grade

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Inducing Crystallization:

    • Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product prep_sample Dissolve Crude in DCM & Add Silica (Dry Load) load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate Under Reduced Pressure combine->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for Purification by Flash Column Chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Solid in Hot Ethanol add_water Add Water to Cloud Point, then Clarify with Ethanol dissolve->add_water cool_rt Cool Slowly to Room Temperature add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter Crystals via Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Workflow for Purification by Recrystallization.

Disclaimer: The provided protocols are generalized procedures for the purification of azetidine derivatives and should be considered as a starting point. Optimization of specific parameters, such as solvent systems and temperatures, may be necessary to achieve the desired purity and yield for this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((3-Bromobenzyl)oxy)azetidine is a small organic molecule of interest in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant azetidine and bromobenzyl moieties. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a key structural motif in various bioactive compounds.[1][2][3] Mass spectrometry is an essential analytical technique for the characterization of such novel compounds, providing critical information on molecular weight, purity, and structural integrity. These application notes provide a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, instrumentation, and expected fragmentation patterns.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions, such as Electron Ionization (EI), is predicted to proceed through several key pathways based on the functional groups present: the azetidine ring, the ether linkage, and the bromobenzyl group.[4][5][6] The presence of bromine is expected to produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for bromine-containing fragments.[7]

A primary fragmentation event is the cleavage of the C-C bond alpha to the nitrogen atom in the azetidine ring, a common pathway for aliphatic amines.[4][6] Another significant fragmentation is the cleavage of the benzylic C-O bond, which is typical for benzyl ethers and is facilitated by the stability of the resulting bromobenzyl cation.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a small molecule sample like this compound for mass spectrometry analysis is as follows:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.[8]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[8] The optimal concentration may vary depending on the instrument's sensitivity.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[8]

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Mass Spectrometry Analysis

The following are general parameters for direct infusion Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

A. Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Ionization Mode: Positive ESI is generally suitable for amine-containing compounds.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N2) Pressure: 30 - 50 psi

  • Drying Gas (N2) Flow Rate: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Mass Range: m/z 50 - 500

  • Data Acquisition: Full scan mode to identify the molecular ion and major fragments.

B. Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 500

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Data Presentation

The expected major ions and their relative abundances from the mass spectrometric analysis of this compound are summarized in the table below. The m/z values for bromine-containing fragments are given for the 79Br isotope. The corresponding 81Br isotope peak would be observed at m/z + 2.

m/z (79Br) Proposed Fragment Ion Chemical Formula Proposed Origin
241[M]+•[C10H12BrNO]+•Molecular Ion
171/173[C7H6Br]+[C7H6Br]+Cleavage of the O-CH2 bond
170/172[C7H5Br]+•[C7H5Br]+•Loss of a hydrogen radical from the bromotropylium ion
91[C7H7]+[C7H7]+Tropylium ion (from loss of Br from bromotropylium)
71[C4H7N]+•[C4H7N]+•Cleavage of the O-C bond of the azetidine ring
57[C3H7N]+•[C3H7N]+•Azetidine radical cation
43[C2H5N]+•[C2H5N]+•Fragmentation of the azetidine ring

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Weighing (1 mg) prep2 Dissolution (1 mL solvent) prep1->prep2 prep3 Dilution (10-100 µg/mL) prep2->prep3 prep4 Vial Transfer prep3->prep4 analysis1 Sample Introduction prep4->analysis1 analysis2 Ionization (ESI or EI) analysis1->analysis2 analysis3 Mass Separation analysis2->analysis3 analysis4 Detection analysis3->analysis4 data1 Spectrum Acquisition analysis4->data1 data2 Data Interpretation data1->data2 data3 Reporting data2->data3

Caption: Experimental workflow for MS analysis.

fragmentation_pathway mol This compound [M]+• (m/z 241/243) frag1 Bromotropylium ion (m/z 171/173) mol->frag1 Benzylic Cleavage frag2 Azetidine-3-oxy radical (m/z 86) mol->frag2 Alpha Cleavage frag4 Tropylium ion (m/z 91) frag1->frag4 - Br• frag3 Azetidine radical cation (m/z 57) frag2->frag3 Loss of CHO

Caption: Proposed MS fragmentation pathway.

References

Application Notes and Protocols for High-Throughput Screening of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery.[1][2][3] Their unique structural and physicochemical properties, including a strained ring system, make them attractive scaffolds for the development of novel therapeutics.[2][3] The azetidine moiety is present in a variety of natural products and synthetic compounds with a broad range of pharmacological activities, including antibacterial, anticancer, and central nervous system (CNS) applications.[4][5] This document provides detailed application notes and protocols for the utilization of a specific azetidine derivative, 3-((3-Bromobenzyl)oxy)azetidine , in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of biologically relevant targets.

The structure of this compound, featuring a substituted benzyl group appended to the azetidine core, suggests potential interactions with a variety of protein targets. The presence of the bromine atom allows for potential halogen bonding interactions, which can contribute to binding affinity and selectivity. This compound represents a valuable starting point for fragment-based or diversity-oriented screening to explore new chemical space in drug discovery.

Potential Research Applications

Based on the known biological activities of related azetidine-containing molecules, this compound is a promising candidate for screening against several target classes:

  • Enzyme Inhibitors: The azetidine scaffold can mimic natural substrates or allosteric modulators of various enzymes. Potential targets include kinases, proteases, and metabolic enzymes.

  • GPCR Ligands: The rigid azetidine core can serve as a scaffold to present substituents in a defined spatial orientation, making it suitable for interaction with G-protein coupled receptors.

  • Ion Channel Modulators: The compound's structural features may allow it to interact with and modulate the activity of various ion channels.

  • Protein-Protein Interaction (PPI) Modulators: The 3-dimensional nature of the molecule could be leveraged to disrupt or stabilize protein-protein interfaces.

High-Throughput Screening Workflow

A typical HTS campaign involving this compound would follow a multi-step process to identify and validate potential hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Characterization A Single-Concentration Screening (e.g., 10 µM) B Identification of Primary Hits A->B C Re-testing of Primary Hits B->C D Dose-Response Curve Generation (IC50/EC50) C->D E Orthogonal Assay to Rule Out Artifacts D->E F Cell-Based Assays for Functional Activity E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) G->H

Caption: High-Throughput Screening (HTS) workflow for hit identification and validation.

Experimental Protocols

This section outlines a hypothetical HTS protocol for screening this compound against a generic kinase target using a fluorescence polarization (FP) assay.

Kinase Inhibition Assay (Fluorescence Polarization)

Objective: To identify inhibitors of a specific kinase by measuring the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.

Materials:

  • This compound (test compound)

  • Kinase enzyme (e.g., a serine/threonine kinase)

  • Fluorescently labeled tracer (binds to the ATP pocket)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working stock by diluting the 10 mM stock to 1 mM in DMSO.

    • For single-concentration screening, prepare a 10 µM final concentration by serial dilution in kinase buffer.

  • Assay Plate Preparation:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of test compound solution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Add 5 µL of a solution containing the fluorescent tracer and ATP (at its Km concentration) to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Criteria

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test compound well.

  • mP_min is the average millipolarization of the minimum signal control (e.g., a known potent inhibitor).

  • mP_max is the average millipolarization of the maximum signal control (DMSO only).

A primary hit is typically defined as a compound that exhibits a percentage of inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Presentation

The following tables represent hypothetical data from a screening campaign.

Table 1: Primary Screening Results at 10 µM

Compound ID% InhibitionHit (Yes/No)
This compound 62.5 Yes
Control Compound A3.2No
Control Compound B95.1Yes
.........

Table 2: Dose-Response Data for Confirmed Hit

Concentration (µM)% Inhibition
10098.2
3085.1
1062.5
345.3
120.7
0.38.9
0.12.1

From this data, an IC50 value can be calculated by fitting the data to a four-parameter logistic equation. For this hypothetical data, the IC50 would be approximately 4.5 µM.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of "Kinase A," a potential target for this compound.

Signaling_Pathway cluster_pathway Hypothetical Kinase A Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation Leads to Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Hypothetical signaling pathway modulated by a Kinase A inhibitor.

Conclusion

This compound represents a valuable chemical starting point for high-throughput screening campaigns. The protocols and application notes provided herein offer a framework for its evaluation against various biological targets. The unique structural features of this compound, combined with the proven utility of the azetidine scaffold in drug discovery, make it an attractive candidate for identifying novel lead compounds for therapeutic development. Further investigation into its biological activities is warranted.

References

Application Notes and Protocols: 3-((3-Bromobenzyl)oxy)azetidine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1] This four-membered nitrogen-containing heterocycle offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for various biological targets. 3-((3-Bromobenzyl)oxy)azetidine is a versatile fragment that combines the constrained azetidine ring with a bromobenzyl group, providing a vector for further chemical modification and exploration of structure-activity relationships (SAR). The bromo-substituent, in particular, can serve as a handle for cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

These application notes provide an overview of the potential uses of this compound in drug design, focusing on its application as a fragment for developing inhibitors of key biological targets such as STAT3, GABA transporters, and monoamine transporters. Detailed protocols for the synthesis and biological evaluation of derivatives of this fragment are also presented.

Physicochemical Properties

PropertyEstimated Value
Molecular Weight242.11 g/mol
LogP~2.5-3.0
Hydrogen Bond Donors1 (azetidine NH)
Hydrogen Bond Acceptors2 (oxygen and nitrogen)
Rotatable Bonds3

Potential Applications in Drug Design

The this compound fragment can be utilized as a starting point for the design of inhibitors for several important drug targets:

  • STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, survival, and differentiation.[2] Its constitutive activation is implicated in various cancers. Azetidine-based compounds have been identified as potent STAT3 inhibitors.[3] The this compound scaffold can be elaborated to optimize interactions with the STAT3 SH2 domain, which is crucial for its dimerization and activation.[4]

  • GABA Uptake Inhibitors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibiting its reuptake by GABA transporters (GATs) can potentiate GABAergic neurotransmission, a strategy used in the treatment of epilepsy and other neurological disorders. Azetidine derivatives have shown promise as GABA uptake inhibitors.[5]

  • Triple Reuptake Inhibitors (TRIs): TRIs block the reuptake of serotonin, norepinephrine, and dopamine, offering a potential therapeutic approach for depression and other mood disorders.[6] The azetidine core can serve as a scaffold to develop novel TRIs with desired potency and selectivity profiles.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3-alkoxyazetidines.

Scheme 1: Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B (Boc)2O, Et3N, DCM C N-Boc-3-((3-bromobenzyl)oxy)azetidine B->C 3-Bromobenzyl bromide, NaH, THF D This compound C->D TFA, DCM

Caption: Synthetic route to this compound.

Materials:

  • Azetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • 3-Bromobenzyl bromide

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • N-Boc Protection of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (EtOAc/Hexanes) to yield N-Boc-azetidin-3-ol.

  • O-Alkylation: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-azetidin-3-ol (1.0 eq) in THF dropwise. Stir the mixture at 0 °C for 30 minutes. Add 3-bromobenzyl bromide (1.2 eq) and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (EtOAc/Hexanes) to afford N-Boc-3-((3-bromobenzyl)oxy)azetidine.

  • Deprotection: To a solution of N-Boc-3-((3-bromobenzyl)oxy)azetidine (1.0 eq) in dichloromethane at 0 °C, add trifluoroacetic acid (10 eq). Stir the reaction at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.

Biological Assays

STAT3 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between STAT3 and a fluorescently labeled phosphotyrosine peptide derived from the STAT3 binding site of the IL-6 receptor.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH₂)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • This compound derivatives

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add the fluorescent probe to all wells at a final concentration of 1 nM.

  • Add the test compounds to the appropriate wells.

  • Add recombinant STAT3 protein to all wells except the "no protein" control, to a final concentration that gives a robust polarization signal (typically in the low nM range).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

GABA Uptake Assay

This assay measures the inhibition of [³H]GABA uptake into cells expressing a specific GABA transporter (e.g., GAT1).

Materials:

  • HEK293 cells stably expressing human GAT1

  • [³H]GABA

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound derivatives

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the GAT1-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds for 15 minutes at room temperature.

  • Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to the wells.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values for the test compounds.

Illustrative Biological Data

The following table presents hypothetical biological data for this compound and its derivatives, based on activities reported for structurally related azetidine compounds.

CompoundR-group (at azetidine N)STAT3 FP IC₅₀ (µM)GAT1 Uptake IC₅₀ (µM)
1 H> 50> 50
2 -CH₂(4-fluorophenyl)5.212.8
3 -CH₂(3,4-dichlorophenyl)1.88.5
4 -SO₂(4-tolyl)15.625.1

Visualizations

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibits Dimerization

Caption: STAT3 signaling pathway and the site of action for azetidine-based inhibitors.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Azetidine Derivatives Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Primary_Assay Primary Assay (e.g., STAT3 FP) Analysis->Primary_Assay Library of Compounds Secondary_Assay Secondary Assay (e.g., Cell-based) Primary_Assay->Secondary_Assay Hit Confirmation SAR SAR Studies Secondary_Assay->SAR Confirmed Hits ADME ADME/Tox Profiling SAR->ADME

Caption: General experimental workflow for the development of azetidine-based inhibitors.

SAR_Logic Start Start with This compound Modify_N Modify Azetidine Nitrogen (R-group) Start->Modify_N Modify_Benzyl Modify Benzyl Ring (via Bromine) Start->Modify_Benzyl Potency Improved Potency? Modify_N->Potency Modify_Benzyl->Potency Selectivity Improved Selectivity? Potency->Selectivity Yes Redesign Redesign Derivative Potency->Redesign No Lead Lead Candidate Selectivity->Lead Yes Selectivity->Redesign No Redesign->Modify_N Redesign->Modify_Benzyl

Caption: Logical relationship in a structure-activity relationship (SAR) study.

References

Application Notes and Protocols for 3-((3-Bromobenzyl)oxy)azetidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and neurological effects.[1][2] The compound 3-((3-Bromobenzyl)oxy)azetidine is a novel synthetic molecule incorporating this privileged heterocyclic core. Due to the diverse potential of azetidine derivatives, a comprehensive in vitro characterization is essential to elucidate its biological activity profile. These application notes provide detailed protocols for a panel of fundamental cell-based assays to assess the cytotoxicity, anti-proliferative effects, and target engagement of this compound. The following protocols are designed to be readily implemented in a standard cell culture laboratory.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell LineCompound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Release Assay)
MCF-7 0.198.2 ± 2.11.5 ± 0.5
195.6 ± 3.54.2 ± 1.1
1075.3 ± 4.223.8 ± 3.9
5042.1 ± 5.158.2 ± 4.5
10015.8 ± 2.985.1 ± 3.7
MDA-MB-231 0.199.1 ± 1.80.9 ± 0.3
197.4 ± 2.32.5 ± 0.8
1080.2 ± 3.919.5 ± 2.8
5051.5 ± 4.848.7 ± 4.1
10022.3 ± 3.177.9 ± 5.2
HEK293 0.199.5 ± 1.50.5 ± 0.2
198.9 ± 2.01.1 ± 0.4
1096.2 ± 2.83.7 ± 1.0
5090.7 ± 3.39.1 ± 2.2
10085.4 ± 4.014.5 ± 3.1
Table 2: Anti-proliferative Effects of this compound
Cell LineCompound Concentration (µM)% BrdU Incorporation
MCF-7 0.197.8 ± 2.5
192.1 ± 3.8
1065.4 ± 5.1
5030.2 ± 4.7
10010.5 ± 2.2
MDA-MB-231 0.198.5 ± 2.1
194.3 ± 3.2
1070.1 ± 4.5
5038.6 ± 5.3
10015.8 ± 2.9
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Target Protein (Hypothetical)Compound Concentration (µM)Melting Temperature (Tm) Shift (°C)
Kinase X 0 (Vehicle)0
1+0.8
10+2.5
100+4.2

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][4]

Materials:

  • This compound

  • Cell lines of interest (e.g., MCF-7, MDA-MB-231, HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol.

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • Include control wells for medium only (no cells), untreated cells (vehicle), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[5]

  • After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity according to the manufacturer's formula.

Cell Proliferation Assessment: BrdU Incorporation Assay

This assay measures DNA synthesis as a marker of cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).[4][6]

Materials:

  • BrdU cell proliferation assay kit

  • Cells and compound as described in the MTT assay protocol.

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Incubate with the compound for a period that allows for at least one cell doubling (e.g., 24-48 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Remove the labeling solution and fix, permeabilize, and denature the cellular DNA according to the kit's protocol.

  • Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Wash the wells and add the secondary antibody conjugate.

  • Incubate for 1 hour at room temperature.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance or fluorescence according to the kit's instructions.

Target Engagement Assessment: Cellular Thermal Shift Assay (CETSA)

CETSA is used to determine if a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8][9]

Materials:

  • Cells expressing the target protein of interest

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • The binding of the compound will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_results Results cell_culture Cell Culture cytotoxicity Cytotoxicity Assays (MTT & LDH) cell_culture->cytotoxicity proliferation Proliferation Assay (BrdU) cell_culture->proliferation target_engagement Target Engagement (CETSA) cell_culture->target_engagement compound_prep Compound Preparation compound_prep->cytotoxicity compound_prep->proliferation compound_prep->target_engagement data_acq Data Acquisition cytotoxicity->data_acq proliferation->data_acq target_engagement->data_acq quantification Quantification & Analysis data_acq->quantification ic50 IC50 / EC50 Determination quantification->ic50 tm_shift Tm Shift Analysis quantification->tm_shift

Caption: Experimental workflow for cell-based testing.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors compound This compound compound->raf Inhibition gene_expression Gene Expression transcription_factors->gene_expression cell_cycle Cell Cycle Progression & Proliferation gene_expression->cell_cycle

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Application Notes and Protocols: 3-((3-Bromobenzyl)oxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents. The incorporation of an azetidine ring can improve physicochemical properties such as solubility and metabolic stability, while also providing a vector for substitution to explore structure-activity relationships (SAR). Specifically, 3-substituted azetidines are versatile building blocks in drug discovery.[1]

This document provides an overview of the potential applications and synthetic protocols related to 3-((3-Bromobenzyl)oxy)azetidine, a molecule that combines the azetidine scaffold with a substituted benzyloxy moiety. While specific data for this exact compound is limited in publicly available literature, its structural motifs suggest potential utility in various therapeutic areas, drawing parallels from structurally similar compounds. The 3-bromobenzyl group offers a handle for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate for library synthesis.

Potential Medicinal Chemistry Applications

The this compound scaffold holds promise for the development of novel inhibitors targeting various enzymes and receptors. The azetidine core can act as a rigid scaffold to present the 3-bromobenzyloxy group to a target protein, while the azetidine nitrogen can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors

The azetidine moiety has been incorporated into kinase inhibitors to improve their pharmacological profiles. For instance, azetidine-benzoxazole derivatives have been developed as potent MerTK inhibitors for cancer immunotherapy.[2] The this compound scaffold could be elaborated to target the ATP-binding site of various kinases, with the bromobenzyl group potentially occupying a hydrophobic pocket.

As a Building Block for CNS-Active Agents

Azetidine-based scaffolds have been explored for the development of agents targeting the central nervous system (CNS).[3] The rigid nature of the azetidine ring can help in designing molecules with the specific conformations required for interacting with CNS receptors and transporters. The lipophilicity of the bromobenzyl group may facilitate blood-brain barrier penetration.

As an Intermediate for STAT3 Inhibitors

Derivatives of azetidine-2-carboxamides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4][5] While structurally different, the this compound core could be used to design novel STAT3 inhibitors by attaching appropriate pharmacophores to the azetidine nitrogen.

Quantitative Data for Structurally Related Azetidine Derivatives

Due to the absence of specific biological data for this compound, the following table summarizes the activity of structurally related azetidine derivatives to provide a reference for potential applications.

Compound ClassTargetKey Structural FeaturesActivity (IC₅₀/Kᵢ)Reference
(R)-Azetidine-2-carboxamidesSTAT3Azetidine-2-carboxamide core0.34 - 0.55 µM[4][5]
Azetidine-BenzoxazolesMerTKAzetidine-benzoxazole substituentPotent in vivo engagement[2]
Bicyclic AzetidinesPlasmodium falciparum phenylalanyl-tRNA synthetaseBicyclic azetidine core15 nM (EC₅₀)[6]
3-Aryl-AzetidinesTopoisomerase II3-(4-methoxyphenyl)azetidine-[7]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential use in a representative biological assay. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of N-Boc-3-((3-bromobenzyl)oxy)azetidine

This protocol describes a two-step synthesis starting from the commercially available N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Bromobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-((3-bromobenzyl)oxy)azetidine.

Protocol 2: Deprotection of N-Boc-3-((3-bromobenzyl)oxy)azetidine

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • N-Boc-3-((3-bromobenzyl)oxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-((3-bromobenzyl)oxy)azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 3: Representative Kinase Inhibition Assay (Hypothetical)

This protocol outlines a general procedure for evaluating the inhibitory activity of a this compound derivative against a target kinase.

Materials:

  • Test compound (derivative of this compound)

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Run control reactions including a no-enzyme control, a no-substrate control, and a vehicle control (DMSO without the test compound).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G General Synthetic Workflow for this compound Derivatives A N-Boc-3-hydroxyazetidine B N-Boc-3-((3-bromobenzyl)oxy)azetidine A->B  Williamson Ether Synthesis (NaH, 3-Bromobenzyl bromide) C This compound B->C  Boc Deprotection (TFA) D Functionalized Derivatives C->D  N-Functionalization (e.g., Acylation, Alkylation, Reductive Amination)

Caption: Synthetic route to this compound and its derivatives.

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) Ligand Growth Factor Ligand->Receptor Inhibitor Azetidine Derivative (e.g., from this compound)

Caption: Potential mechanism of action for an azetidine-based kinase inhibitor.

References

Application Notes and Protocols for the Experimental Use of Azetidine Derivatives in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific neurobiological studies on 3-((3-Bromobenzyl)oxy)azetidine are not available in the public domain. The following application notes and protocols are therefore provided as a generalized framework for the investigation of novel azetidine derivatives in neurobiology, based on the known biological activities of related compounds. These are intended to serve as a starting point for researchers and drug development professionals.

Introduction to Azetidines in Neurobiology

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and natural products.[1][2] Their strained ring structure imparts unique conformational properties that can be exploited for the design of potent and selective ligands for various biological targets. While research has explored their utility as antibacterial, anti-inflammatory, and anti-cancer agents, their potential in the central nervous system (CNS) remains an area of active investigation.[3] Some azetidine-containing compounds have shown CNS activity, suggesting their potential as scaffolds for the development of novel therapeutics for neurodegenerative diseases and other neurological disorders.[3][4]

Hypothetical Neurobiological Profile of a Novel Azetidine Derivative

For the purpose of these notes, we will consider a hypothetical azetidine derivative, "AZ-1," which could be structurally related to this compound. We will propose a plausible mechanism of action and outline a research workflow to characterize its neurobiological effects.

Proposed Mechanism of Action: Based on common targets for CNS-active compounds, AZ-1 could be hypothesized to act as a modulator of a specific neurotransmitter receptor or ion channel. For instance, it might be a selective antagonist for a subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.

Experimental Protocols

In Vitro Characterization

a) Receptor Binding Assay

  • Objective: To determine the binding affinity of AZ-1 to the target receptor (e.g., NMDA receptor).

  • Methodology:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membrane preparation with a radiolabeled ligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor) in the presence of varying concentrations of AZ-1.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 value (concentration of AZ-1 that inhibits 50% of specific binding).

b) Cell Viability Assay

  • Objective: To assess the potential neuroprotective or neurotoxic effects of AZ-1.

  • Methodology:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Induce neurotoxicity by exposing the cells to an excitotoxic agent (e.g., glutamate or NMDA).

    • Treat the cells with varying concentrations of AZ-1 before, during, or after the toxic insult.

    • After a suitable incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

In Vivo Evaluation

a) Animal Model of Neurodegeneration

  • Objective: To evaluate the neuroprotective efficacy of AZ-1 in an animal model of a neurodegenerative disease (e.g., stroke or Alzheimer's disease).

  • Methodology:

    • Select an appropriate animal model (e.g., a rat model of ischemic stroke induced by middle cerebral artery occlusion).

    • Administer AZ-1 at different doses and time points relative to the induction of the neurological insult.

    • Assess neurological deficits using a battery of behavioral tests (e.g., Morris water maze for learning and memory, rotarod test for motor coordination).

    • At the end of the study, perform histological analysis of brain tissue to quantify the extent of neuronal damage and other pathological markers.

Data Presentation

Table 1: Hypothetical Binding Affinity of AZ-1 for NMDA Receptor Subtypes

Receptor SubtypeKi (nM)
NR2A15.2 ± 1.8
NR2B125.6 ± 9.3
NR2C> 10,000
NR2D> 10,000

Table 2: Hypothetical Neuroprotective Effect of AZ-1 in a Neuronal Cell Culture Model of Excitotoxicity

Treatment GroupCell Viability (% of Control)
Control100 ± 5.2
Glutamate (100 µM)45.3 ± 3.1
Glutamate + AZ-1 (1 µM)68.7 ± 4.5
Glutamate + AZ-1 (10 µM)85.1 ± 5.0

Visualizations

G cluster_0 Hypothetical Signaling Pathway of AZ-1 Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Triggers AZ1 AZ-1 AZ1->NMDAR Blocks

Caption: Hypothetical mechanism of neuroprotection by AZ-1.

G cluster_1 Experimental Workflow for AZ-1 Start Compound Synthesis (AZ-1) In_Vitro In Vitro Screening (Binding & Cell Viability Assays) Start->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Clinical Pre-clinical Development Tox->Clinical

Caption: Drug discovery workflow for a novel azetidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-((3-Bromobenzyl)oxy)azetidine. The synthesis is typically approached via a two-step process: a Williamson ether synthesis to form N-Boc-3-((3-bromobenzyl)oxy)azetidine, followed by the deprotection of the Boc group.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My Williamson ether synthesis reaction is showing low or no conversion to the desired N-Boc-3-((3-bromobenzyl)oxy)azetidine. What are the possible reasons?

A1: Low or no conversion in the Williamson ether synthesis step can be attributed to several factors:

  • Inefficient Deprotonation of N-Boc-3-hydroxyazetidine: The reaction is initiated by the deprotonation of the hydroxyl group on the azetidine ring to form an alkoxide. If the base used is not strong enough or is not fresh, this deprotonation will be incomplete.

    • Solution: Sodium hydride (NaH) is a commonly used strong base for this purpose.[1] Ensure that the NaH is fresh and handled under anhydrous conditions. Other strong bases like potassium hydride (KH) or potassium tert-butoxide can also be considered.

  • Poor Quality of Reagents or Solvents: The presence of moisture in the solvent or reagents can quench the strong base and the reactive alkoxide intermediate.

    • Solution: Use anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure that N-Boc-3-hydroxyazetidine and 3-bromobenzyl bromide are dry.

  • Low Reaction Temperature or Insufficient Reaction Time: The SN2 reaction may be slow at lower temperatures.

    • Solution: While the initial deprotonation is often carried out at 0°C, the subsequent reaction with the benzyl bromide may require warming to room temperature or slightly above.[1] Reaction times can range from a few hours to overnight.[2] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

  • Degradation of 3-Bromobenzyl Bromide: Benzyl halides can be susceptible to degradation.

    • Solution: Use freshly purchased or purified 3-bromobenzyl bromide.

Q2: I am observing significant side products in my Williamson ether synthesis reaction. What are they and how can I minimize them?

A2: The primary side reaction in a Williamson ether synthesis is elimination (E2) of the alkyl halide, which competes with the desired substitution (SN2) reaction.[2][3]

  • Elimination Side Product: The alkoxide of N-Boc-3-hydroxyazetidine can act as a base and promote the elimination of HBr from 3-bromobenzyl bromide to form a corresponding alkene.

    • Minimization Strategy: Use a primary alkyl halide like 3-bromobenzyl bromide, which is less prone to elimination than secondary or tertiary halides.[3] Maintaining a moderate reaction temperature can also favor the SN2 pathway.

  • Self-Condensation or Polymerization: In some cases, side reactions involving the azetidine ring can occur, although this is less common under these conditions.

Q3: The deprotection of the N-Boc group is incomplete or results in decomposition of my product. What should I do?

A3: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions.

  • Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: A common and effective method is using a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another standard procedure. If the reaction is sluggish, a slightly elevated temperature or longer reaction time might be necessary. Monitor the reaction by TLC until the starting material is consumed.

  • Product Decomposition: Azetidine rings can be sensitive to very strong acidic conditions, which could lead to ring-opening or other degradation pathways.

    • Solution: Use the mildest acidic conditions that effectively remove the Boc group. Start with HCl in an organic solvent at room temperature. Avoid excessively high temperatures.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

A4: Purification of the intermediate and final products is essential for obtaining a high-purity compound.

  • N-Boc-3-((3-bromobenzyl)oxy)azetidine (Intermediate): This protected intermediate is generally a neutral compound and can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.[1]

  • This compound (Final Product): After deprotection, the product is an amine and will likely be in its salt form (e.g., hydrochloride).

    • Purification Strategy 1 (as the free base): After the reaction, the mixture can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free amine can be extracted with an organic solvent like dichloromethane or ethyl acetate. The crude product can then be purified by silica gel column chromatography.

    • Purification Strategy 2 (as the salt): The product salt can sometimes be purified by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group in this synthesis?

A: The Boc group protects the nitrogen atom of the azetidine ring. The unprotected secondary amine is nucleophilic and could potentially react with the 3-bromobenzyl bromide, leading to undesired N-alkylation side products. By protecting the nitrogen, the reaction is directed to the hydroxyl group for the desired O-alkylation.

Q: What is the typical yield I can expect for each step?

A: Based on similar Williamson ether syntheses involving N-Boc-3-hydroxyazetidine, the yield for the formation of N-Boc-3-((3-bromobenzyl)oxy)azetidine can be expected to be in the range of 70-90%.[1] The deprotection step is typically high-yielding, often greater than 90%, assuming clean conversion and efficient work-up.

Q: Can I use other benzyl halides, such as 3-bromobenzyl chloride?

A: Yes, 3-bromobenzyl chloride can also be used. However, bromides are generally more reactive than chlorides in SN2 reactions, so the reaction with the chloride may require longer reaction times or slightly more forcing conditions.

Q: How can I confirm the identity and purity of my products?

A: Standard analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the isolated products.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-((3-bromobenzyl)oxy)azetidine (Williamson Ether Synthesis)

This protocol is a representative procedure based on similar syntheses.[1] Researchers should optimize the conditions for their specific setup.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-Bromobenzyl bromide

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((3-bromobenzyl)oxy)azetidine.

Step 2: Synthesis of this compound (Boc Deprotection)

Materials:

  • N-Boc-3-((3-bromobenzyl)oxy)azetidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-((3-bromobenzyl)oxy)azetidine (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., methanol or dichloromethane).

  • Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be triturated with diethyl ether to yield the hydrochloride salt of the product.

  • Alternatively, to obtain the free base, dissolve the residue in water, basify with saturated aqueous NaHCO₃, and extract with DCM (3 x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these are representative values and may require optimization.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Williamson Ether Synthesis N-Boc-3-hydroxyazetidine, 3-Bromobenzyl bromideNaHDMF0 to RT12-1670-90
2. Boc Deprotection N-Boc-3-((3-bromobenzyl)oxy)azetidine4 M HCl in DioxaneDioxaneRT1-3>90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C NaH, DMF A->C B 3-Bromobenzyl bromide B->C D N-Boc-3-((3-bromobenzyl)oxy)azetidine C->D E N-Boc-3-((3-bromobenzyl)oxy)azetidine F HCl in Dioxane E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 Suboptimal Temperature/Time Start->Cause3 Cause4 Side Reactions (E2) Start->Cause4 Sol1 Use fresh, strong base (NaH) Cause1->Sol1 Sol2 Use anhydrous solvents/reagents Cause2->Sol2 Sol3 Optimize T and reaction time (TLC) Cause3->Sol3 Sol4 Maintain moderate temperature Cause4->Sol4

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

References

3-((3-Bromobenzyl)oxy)azetidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation issues for 3-((3-Bromobenzyl)oxy)azetidine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and samples. The advice provided is based on general principles of azetidine chemistry and findings from related structures, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from the inherent ring strain of the four-membered azetidine ring and the reactivity of the benzyl ether linkage.[1][2] The strained ring is susceptible to nucleophilic attack and ring-opening reactions. Additionally, the ether bond can be prone to cleavage under strong acidic or basic conditions.

Q2: How should I properly store this compound?

A2: To maximize stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation. For long-term storage, refrigeration (-20°C) is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, two primary degradation pathways are plausible:

  • Azetidine Ring Opening: The strained azetidine ring can be opened by nucleophiles. In aqueous solutions, this could be initiated by water or other nucleophilic species present in the medium. This process can be accelerated by acidic or basic conditions, potentially leading to the formation of amino alcohol derivatives. A potential mechanism involves the formation of an azetidinium ion, which is then attacked by a nucleophile.[3][4]

  • Ether Bond Cleavage: The benzyl ether linkage can be susceptible to cleavage, particularly under harsh acidic conditions, which could lead to the formation of 3-hydroxyazetidine and 3-bromobenzyl alcohol or related products.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available for this compound, molecules containing a bromobenzyl group can be sensitive to UV light. Photochemical degradation could potentially involve the cleavage of the carbon-bromine bond or reactions involving the aromatic ring. Therefore, it is prudent to protect the compound from prolonged exposure to light.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in NMR or LC-MS analysis of a sample. Sample degradation.1. Re-analyze a freshly prepared sample. 2. If the issue persists, consider potential degradation during sample preparation or analysis. 3. Check the pH of your solvent system; highly acidic or basic conditions can promote degradation. 4. Ensure the compound was stored properly.
Low yield or incomplete reaction when using the compound as a starting material. Degradation of the starting material.1. Confirm the purity of the this compound stock using a suitable analytical method (e.g., NMR, LC-MS). 2. If impurities are detected, purify the starting material before use. 3. Consider if the reaction conditions (e.g., strong acids, bases, high temperatures) are causing in-situ degradation of the compound.
Inconsistent results between experimental batches. Inconsistent quality or handling of the compound.1. Establish a strict protocol for the storage and handling of this compound. 2. Perform a quality control check on each new batch of the compound. 3. Minimize the time the compound is exposed to ambient conditions.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol provides a general method for assessing the stability of this compound in a given solvent system over a typical experimental timeframe.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, acetonitrile, water with relevant buffers)

  • LC-MS or HPLC-UV system

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately analyze a portion of the stock solution (t=0) by LC-MS or HPLC-UV to determine the initial purity and peak area.

  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C).

  • Inject and analyze aliquots of the stock solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Compare the peak area of the parent compound and look for the appearance of new peaks over time.

Data Analysis:

Time PointParent Compound Peak Area% RemainingNew Peak Areas (if any)
0 hr[Initial Area]100%-
1 hr[Area at 1 hr][Calculate %][List areas]
2 hr[Area at 2 hr][Calculate %][List areas]
4 hr[Area at 4 hr][Calculate %][List areas]
8 hr[Area at 8 hr][Calculate %][List areas]
24 hr[Area at 24 hr][Calculate %][List areas]
Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity UV lamp

  • LC-MS system for analysis

Procedure:

  • Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.

  • Oxidative Condition: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a set period.

  • Photolytic Condition: Expose a solution of the compound to a high-intensity UV lamp for a defined period. A control sample should be kept in the dark.

  • Thermal Condition: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) for a set period.

  • Analyze all stressed samples, along with a control sample, by LC-MS to identify and characterize any degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_ether_cleavage Ether Cleavage parent This compound azetidinium Azetidinium Ion Intermediate parent->azetidinium Protonation/ Activation hydroxy_azetidine 3-Hydroxyazetidine parent->hydroxy_azetidine Strong Acid benzyl_alcohol 3-Bromobenzyl Alcohol parent->benzyl_alcohol Strong Acid ring_opened Ring-Opened Product (Amino Alcohol Derivative) azetidinium->ring_opened Nucleophilic Attack (e.g., H2O)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (LC-MS/NMR) start->check_purity pure Purity is High check_purity->pure Yes impure Impurity Detected check_purity->impure No check_conditions Review Reaction/Experimental Conditions pure->check_conditions purify Purify Starting Material impure->purify re_run Re-run Experiment purify->re_run harsh_conditions Harsh Conditions Identified (e.g., High Temp, Strong pH) check_conditions->harsh_conditions Yes mild_conditions Conditions are Mild check_conditions->mild_conditions No modify_conditions Modify Conditions (e.g., Lower Temp, Buffer pH) harsh_conditions->modify_conditions mild_conditions->re_run modify_conditions->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

References

overcoming solubility problems with 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-((3-Bromobenzyl)oxy)azetidine.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: Compound precipitates out of solution upon addition to aqueous buffer.

This is a common issue for molecules with low aqueous solubility. The initial dissolution in an organic solvent, like DMSO, is often followed by precipitation when the concentration in the final aqueous medium exceeds its solubility limit.

Troubleshooting Steps:

  • Optimize Solvent System:

    • Co-solvents: Employing a co-solvent system can increase the solubility of lipophilic compounds.[1][2] Start by preparing a high-concentration stock solution in 100% DMSO. For the final dilution into your aqueous buffer, try including a small percentage of a water-miscible organic solvent such as ethanol or propylene glycol.[1]

    • Serial Dilution: Avoid direct, large dilutions of your DMSO stock into the aqueous buffer.[3][4] Instead, perform serial dilutions in DMSO first to get closer to your final concentration, and then perform the final dilution into the aqueous medium.[3][4]

  • pH Adjustment:

    • The azetidine nitrogen in the molecule is basic and can be protonated. Adjusting the pH of the aqueous buffer to be more acidic (e.g., pH 4-6) may increase the solubility by forming a more soluble salt form of the compound.[2][5]

  • Use of Solubilizing Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Polysorbate 80 can help to maintain the compound in solution by forming micelles.[4][5][6]

    • Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6]

Issue: Low or inconsistent results in cell-based assays.

Poor solubility can lead to an overestimation of the required concentration and variability in experimental results.

Troubleshooting Steps:

  • Confirm Solubilization: Before adding to cells, visually inspect your final solution for any signs of precipitation (cloudiness, particles).

  • Particle Size Reduction: If you have the solid form of the compound, techniques like micronization or nanosuspension can increase the surface area and improve the dissolution rate.[1][2][6]

  • Amorphous Solid Dispersions: For more advanced formulation, creating a solid dispersion of the compound in a polymer matrix can improve its dissolution properties.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice for many organic small molecules.[3] For working solutions in biological assays, it's crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: How can I determine the aqueous solubility of this compound?

A common method is the shake-flask method. An excess amount of the solid compound is added to a specific volume of aqueous buffer, and the mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV.

Q3: Can I heat the solution to improve solubility?

Heating can temporarily increase solubility, but the compound may precipitate out as the solution cools to room temperature. This can lead to the formation of a supersaturated and unstable solution.[1] Therefore, this method should be used with caution.

Q4: Are there any chemical modifications I can make to improve solubility?

While derivatization is a more involved approach, it can be a powerful strategy.[1][6] For this compound, possibilities could include introducing more polar functional groups to the benzyl ring or creating a prodrug. However, any modification would need to be carefully evaluated for its impact on the compound's biological activity.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare your desired aqueous buffer.

  • To create a working solution, first dilute the DMSO stock to an intermediate concentration (e.g., 1 mM) using DMSO.

  • In a new tube, add a calculated volume of a co-solvent like propylene glycol or ethanol.

  • Add the intermediate DMSO stock to the co-solvent.

  • Finally, add the aqueous buffer to reach the desired final concentration. The final concentration of organic solvents should be kept to a minimum.

Protocol 2: pH Adjustment for Enhanced Solubility
  • Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.

  • Vortex each solution gently.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV to determine the optimal pH.

Data Presentation

Table 1: Example Solubility Data in Different Solvent Systems

Solvent SystemCompound Concentration (µM)Observation
PBS pH 7.410Precipitation
PBS pH 7.4 + 0.5% DMSO10Precipitation
PBS pH 7.4 + 1% Ethanol10Slight Precipitation
PBS pH 5.0 + 0.5% DMSO10Clear Solution
PBS pH 7.4 + 1% Tween-2010Clear Solution

Table 2: Example Data from pH Optimization

Buffer pHTarget Concentration (µM)Measured Soluble Concentration (µM)
4.02524.5
5.02523.1
6.02515.8
7.0255.2
7.4252.1

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation in Aqueous Buffer) prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock co_solvent Try Co-Solvent System (e.g., Ethanol, Propylene Glycol) prep_stock->co_solvent ph_adjust Attempt pH Adjustment (Acidic Buffer, e.g., pH 4-6) co_solvent->ph_adjust If precipitation persists success Success: Compound Solubilized co_solvent->success If successful surfactant Use Solubilizing Excipients (e.g., Tween-20, Cyclodextrins) ph_adjust->surfactant If precipitation persists ph_adjust->success If successful surfactant->success If successful failure Further Formulation Required (e.g., Solid Dispersion, Nanosuspension) surfactant->failure If precipitation persists

Caption: Workflow for troubleshooting solubility issues.

Method_Selection_Decision_Tree start Is the compound ionizable? ph_adjust pH Adjustment / Salt Formation start->ph_adjust Yes lipophilic Is the compound lipophilic? start->lipophilic No co_solvency Co-solvency complexation Complexation (Cyclodextrins) co_solvency->complexation If co-solvency is insufficient solid_dispersion Solid Dispersion particle_reduction Particle Size Reduction lipophilic->co_solvency Yes high_mp Does it have a high melting point? lipophilic->high_mp No high_mp->solid_dispersion Yes high_mp->particle_reduction No

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Chromatography Purification of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-((3-Bromobenzyl)oxy)azetidine by column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for developing a solvent system for the purification of this compound on silica gel is a mixture of a non-polar and a polar solvent. Based on structurally similar compounds, a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or pentane is recommended. A starting point for TLC analysis could be in the range of 10-30% ethyl acetate in hexanes. For a related compound, 3-((3-bromobenzyl)oxy)-3-(4-methoxyphenyl)oxetane, an eluent of 10% EtOAc/pentane yielded an Rf of 0.27[1].

Q2: How can I visualize this compound on a TLC plate?

This compound contains a benzene ring, which allows for visualization under UV light (254 nm). Most commercial TLC plates contain a fluorescent indicator that will show the compound as a dark spot under UV illumination. Additionally, general stains like potassium permanganate (KMnO4) can be used, which react with the ether and azetidine functional groups. A phosphomolybdic acid stain can also be effective for visualizing alcohol and ether functionalities.

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If your compound remains at the baseline, it indicates that the eluent is not polar enough. You can try adding a more polar solvent to your mobile phase. For very polar compounds, a small percentage (1-10%) of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate can be effective. Sometimes, the addition of a small amount of a basic modifier like triethylamine (TEA) or ammonia (in methanol) can help overcome strong interactions with the acidic silica gel, especially for amine-containing compounds like azetidines.

Q4: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Overloading: The sample spot is too concentrated. Try spotting a more dilute solution.

  • Compound instability: The compound may be degrading on the acidic silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the silica and often resolves this issue.

  • Inappropriate solvent: The solvent system may not be optimal for your compound, leading to poor solubility and band broadening. Experiment with different solvent systems.

  • Ionic impurities: Salts in your crude product can cause streaking. An aqueous work-up prior to chromatography can help remove these impurities.

Q5: I am not getting good separation between my product and an impurity. What can I do?

Poor separation can be addressed by:

  • Optimizing the solvent system: Run a gradient of solvent systems on TLC to find the optimal polarity for separation. Small changes in the solvent ratio can have a significant impact.

  • Using a different solvent system: Sometimes, changing the solvent composition entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.

  • Using a longer column: Increasing the length of the silica gel bed can improve resolution.

  • Employing gradient elution: Starting with a less polar eluent and gradually increasing the polarity during the column run can help separate closely eluting compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 20% EtOAc in hexanes, increase to 30%, 40%, and so on. If necessary, a small amount of methanol can be added to the eluent.
Compound has decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using deactivated silica gel (by pre-treating with triethylamine) or an alternative stationary phase like alumina.
Product elutes too quickly (with the solvent front) Eluent is too polar.Decrease the polarity of the eluent. For example, if you are using 30% EtOAc in hexanes, try 15% or 10%.
Poor separation of product and impurities Inappropriate solvent system.Systematically test different solvent mixtures using TLC to find a system that provides good separation (a ΔRf of at least 0.2 is ideal).
Column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Product fractions are contaminated with a faster-running impurity "Tailing" of the impurity spot.This can happen if the impurity is overloaded. Reducing the amount of crude material can help. Alternatively, a different solvent system might reduce the tailing.
Product fractions are contaminated with a slower-running impurity "Streaking" or "tailing" of the product.This could be due to interactions with the silica. Try adding a small amount of triethylamine (0.1-1%) to the eluent. Also, ensure the column is not overloaded.
Crystallization of product on the column Poor solubility of the product in the eluent.Change to a solvent system where the product has better solubility. If this is not possible, you may need to run the column at a slightly elevated temperature (if the compound is stable).

Experimental Protocols

Synthesis of this compound (via Williamson Ether Synthesis)

This is a general procedure and may require optimization. The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyazetidine (often N-protected, e.g., with a Boc group) followed by reaction with 3-bromobenzyl bromide.

Potential side reactions include the elimination of HBr from 3-bromobenzyl bromide and reaction of the tertiary amine of azetidine with the alkyl halide if it is not protected.

Protocol for Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). The plate can then be stained with a visualizing agent like potassium permanganate.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. An ideal Rf for the desired product for column chromatography is typically between 0.2 and 0.4.

Protocol for Flash Column Chromatography

  • Column Preparation: Select an appropriately sized column based on the amount of crude material. A general guideline is to use a column with a diameter where the silica gel height will be about 15-20 cm.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

  • Loading the Sample (Wet Loading):

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Hydroxyazetidine + 3-Bromobenzyl bromide reaction Williamson Ether Synthesis start->reaction crude Crude Product reaction->crude tlc TLC Analysis to Determine Solvent System crude->tlc column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions analysis TLC Analysis of Fractions fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation product Pure this compound evaporation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_solutions Potential Solutions start Problem with Chromatography poor_sep Poor Separation start->poor_sep Spots Overlap? no_elution No Elution start->no_elution Product at Baseline? fast_elution Fast Elution start->fast_elution Product at Solvent Front? optimize_solvent Optimize Solvent System poor_sep->optimize_solvent change_solvent Change Solvent System poor_sep->change_solvent gradient Use Gradient Elution poor_sep->gradient longer_column Use Longer Column poor_sep->longer_column increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-((3-Bromobenzyl)oxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-((3-bromobenzyl)oxy)azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound derivatives?

The most common and direct approach is a Williamson ether synthesis. This involves the reaction of a 3-hydroxyazetidine derivative with 3-bromobenzyl halide. To prevent undesired side reactions on the azetidine nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis, therefore, is a two-step process:

  • Williamson Ether Synthesis: Reaction of N-protected 3-hydroxyazetidine with 3-bromobenzyl bromide in the presence of a base.

  • Deprotection: Removal of the N-protecting group to yield the final product.

Q2: Why is N-protection of the azetidine recommended?

The nitrogen atom in the azetidine ring is nucleophilic and can compete with the hydroxyl group in reacting with the 3-bromobenzyl bromide, leading to the formation of a quaternary ammonium salt as a byproduct. Protecting the nitrogen, for example with a Boc group, ensures that the reaction proceeds selectively at the hydroxyl group.

Q3: What are the most critical parameters to control in the Williamson ether synthesis step?

The key parameters to optimize are the choice of base, solvent, and reaction temperature. These factors significantly influence the reaction rate, yield, and the formation of byproducts.

Q4: What are the common methods for N-Boc deprotection?

The N-Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane. The choice of reagent can depend on the acid sensitivity of other functional groups in the molecule.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Deprotonation of 3-Hydroxyazetidine The base used may not be strong enough to fully deprotonate the hydroxyl group. Consider using a stronger base. Sodium hydride (NaH) is a common and effective choice.
Poor Solubility of Reactants Ensure that both the N-Boc-3-hydroxyazetidine and the base are sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF or THF are generally good choices.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Consider gradually increasing the temperature, for example, from room temperature to 50-60 °C. Monitor for byproduct formation.
Degradation of 3-Bromobenzyl Bromide 3-Bromobenzyl bromide can be susceptible to hydrolysis or other degradation pathways. Ensure it is of high purity and stored under appropriate conditions.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of the 3-bromobenzyl bromide (e.g., 1.1 to 1.5 equivalents) can sometimes improve the yield.
Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Elimination Byproduct (E2 Reaction) This is a common side reaction in Williamson ether synthesis, especially at higher temperatures. If elimination is observed, try running the reaction at a lower temperature for a longer period.
N-Alkylation Byproduct If the azetidine nitrogen is not fully protected, it can react with the 3-bromobenzyl bromide. Ensure complete N-protection of the starting material.
Dialkylation of 3-Hydroxyazetidine While less common, it is possible for both the hydroxyl group and the nitrogen (if unprotected) to be alkylated. This is another reason why N-protection is crucial.
Ring-Opening of Azetidine The strained azetidine ring can be susceptible to opening under harsh basic or acidic conditions. Use of milder bases and controlled deprotection conditions can mitigate this.[1]
Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Starting Material If the product and unreacted N-Boc-3-hydroxyazetidine have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for your column (e.g., using a gradient of ethyl acetate in hexanes).
Presence of Basic Impurities If a strong base like NaH is used, quenching the reaction carefully is important. Residual base can interfere with purification. A standard aqueous workup is recommended.
Oily Product The final product, especially after deprotection, may be an oil. If a solid is desired for easier handling, consider converting the free base to a salt (e.g., hydrochloride salt) by treating it with HCl.

General Optimization Guidelines

The following table provides a summary of how different reaction parameters can be adjusted to optimize the synthesis of N-Boc-3-((3-bromobenzyl)oxy)azetidine-1-carboxylate.

Parameter Options General Recommendations and Considerations
Base NaH, KH, KHMDS, Cs₂CO₃, t-BuOKNaH is a strong, non-nucleophilic base that is very effective. It should be used in an anhydrous polar aprotic solvent like THF or DMF. KHMDS and t-BuOK are also strong bases that can be effective. Cs₂CO₃ is a milder base that can sometimes reduce side reactions.
Solvent THF, DMF, DMSO, AcetonitrileTHF and DMF are excellent choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the S_N2 reaction. DMSO can also be used and may accelerate the reaction, but can be more difficult to remove.
Temperature 0 °C to 60 °CStart the reaction at room temperature. If the reaction is slow, it can be gently heated. Higher temperatures can increase the rate of the desired reaction but also the rate of side reactions like elimination.
Reaction Time 2 to 24 hoursThe reaction time will depend on the chosen conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol is adapted from a general procedure for Williamson ether synthesis with N-Boc-3-hydroxyazetidine derivatives.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Bromobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired product.

Protocol 2: N-Boc Deprotection of tert-Butyl this compound-1-carboxylate

Option A: Using Trifluoroacetic Acid (TFA)

Materials:

  • tert-Butyl this compound-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected product.

Option B: Using Hydrogen Chloride (HCl) in 1,4-Dioxane

Materials:

  • tert-Butyl this compound-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the final product.

Visualized Workflows

Experimental_Workflow cluster_synthesis Synthesis of N-Boc Protected Intermediate cluster_deprotection N-Boc Deprotection A 1. Deprotonation: N-Boc-3-hydroxyazetidine + NaH in DMF/THF at 0°C B 2. Alkylation: Add 3-bromobenzyl bromide at 0°C, then stir at RT A->B C 3. Workup: Quench with NH4Cl, extract with EtOAc B->C D 4. Purification: Silica gel column chromatography C->D E 5. Acidolysis: Dissolve in DCM, add TFA or HCl/dioxane D->E Proceed to Deprotection F 6. Reaction: Stir at RT for 1-4 hours E->F G 7. Isolation: Neutralize (TFA) or concentrate (HCl) F->G H Final Product: This compound G->H

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Q1 Is the base strong enough? (e.g., NaH) Start->Q1 A1_yes Yes Q1->A1_yes A1_no No. Use a stronger base like NaH. Q1->A1_no Q2 Is the reaction temperature optimal? A1_yes->Q2 A2_yes Yes Q2->A2_yes A2_no No. Consider gentle heating (e.g., 40-50°C) and monitor for side products. Q2->A2_no Q3 Are there significant side products? A2_yes->Q3 A3_yes Yes. Identify byproducts (e.g., elimination). Lower reaction temperature. Q3->A3_yes A3_no No. Check purity of starting materials and stoichiometry. Q3->A3_no

Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis step.

References

Technical Support Center: Synthesis of 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-((3-Bromobenzyl)oxy)azetidine. It is intended for researchers, chemists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Synthesis Overview: A Three-Stage Process

The synthesis of this compound typically involves three key stages: protection of the azetidine nitrogen, ether formation, and final deprotection. Each stage presents unique challenges and potential for side reactions that can impact yield and purity.

G cluster_0 Synthesis Workflow start Start: 3-Hydroxyazetidine step1 Step 1: N-Protection (e.g., with Boc₂O) start->step1 Protect Amine step2 Step 2: Williamson Ether Synthesis (3-Bromobenzyl bromide, Base) step1->step2 Form Ether step3 Step 3: N-Deprotection (e.g., with TFA) step2->step3 Remove Protection end_product Final Product: This compound step3->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Category 1: Williamson Ether Synthesis (Step 2)

Q: My reaction yield is very low, or the starting material (N-Boc-3-hydroxyazetidine) is not fully consumed. What could be the issue?

A: Low conversion during the Williamson ether synthesis is a common problem. Several factors could be responsible:

  • Insufficient Base: The alkoxide, formed by deprotonating the hydroxyl group, is the active nucleophile.[1][2] If the base is too weak or used in a substoichiometric amount, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Base/Solvent Incompatibility: The choice of base and solvent is critical. For instance, using a strong base like sodium hydride (NaH) requires an aprotic solvent (e.g., THF, DMF). Using an alcohol as a solvent with NaH would lead to the deprotonation of the solvent instead of the substrate.

  • Reaction Temperature: While Williamson ether syntheses can often be run at room temperature, some systems require heating to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine if it is proceeding.

  • Poor Quality Reagents: Ensure the 3-bromobenzyl bromide and the base are of high purity and anhydrous, as moisture can quench the base and alkoxide.

Q: My TLC and NMR analysis show multiple product spots. What are the most common side products?

A: The formation of multiple side products is a key challenge. The primary side reactions are elimination and reaction at the azetidine nitrogen.[1][3]

G Key Side Reactions in Ether Synthesis reagents N-Boc-3-hydroxyazetidine + 3-Bromobenzyl bromide + Base main_path Desired Reaction (O-Alkylation) reagents->main_path side_path1 Side Reaction 1 (Elimination) reagents->side_path1 side_path2 Side Reaction 2 (N-Alkylation) reagents->side_path2 side_path3 Side Reaction 3 (Quaternization) main_path->side_path3 Excess Alkyl Halide G start Problem Encountered step Which synthesis step? start->step ether_synth Ether Synthesis (Step 2) step->ether_synth Step 2 deprotection Deprotection (Step 3) step->deprotection Step 3 issue_yield Low Yield / No Reaction? ether_synth->issue_yield issue_purity Impure Product? ether_synth->issue_purity issue_deprotection_yield Low Yield / Complex Mixture? deprotection->issue_deprotection_yield issue_yield->issue_purity No solution_base Check Base & Solvent. Increase Temperature. issue_yield->solution_base Yes solution_impurities Review Table 1. Consider N-Alkylation or Elimination. Adjust stoichiometry. issue_purity->solution_impurities Yes issue_deprotection_incomplete Starting Material Remains? issue_deprotection_yield->issue_deprotection_incomplete No solution_ring_opening Ring Opening likely. Use milder conditions (0°C). Monitor closely. issue_deprotection_yield->solution_ring_opening Yes solution_incomplete Increase reaction time or amount of acid. issue_deprotection_incomplete->solution_incomplete Yes

References

Technical Support Center: Scaling Up 3-((3-Bromobenzyl)oxy)azetidine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-((3-Bromobenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for this compound?

A typical synthetic approach involves a three-step process:

  • Step 1: Protection of 3-hydroxyazetidine. The commercially available 3-hydroxyazetidine is first protected, commonly with a Boc (tert-butoxycarbonyl) group, to prevent side reactions involving the nitrogen atom.

  • Step 2: Williamson Ether Synthesis. The protected N-Boc-3-hydroxyazetidine is then reacted with 3-bromobenzyl bromide (or a related halide) under basic conditions to form the ether linkage.

  • Step 3: Deprotection. The Boc protecting group is removed from the azetidine nitrogen, typically under acidic conditions, to yield the final product.

2. What are the primary challenges in scaling up the Williamson ether synthesis step?

The main challenges include:

  • Side Reactions: The primary competing reaction is elimination (E2) of the alkyl halide, which is promoted by strong bases and sterically hindered substrates.[1]

  • Base Selection: The choice of base is critical. While strong bases like sodium hydride are effective for deprotonation, they can also increase the rate of elimination. Weaker bases may lead to incomplete reactions.[1]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred to facilitate the SN2 reaction. However, their removal on a large scale can be challenging.[2]

  • Impurity Profile: Common impurities include unreacted starting materials, the elimination by-product (3-bromostyrene), and potentially over-alkylated products.

3. Are there any specific safety concerns when working with azetidines on a large scale?

Yes, azetidine and its derivatives are reactive compounds. Key safety considerations include:

  • Reactivity and Ring Strain: The four-membered ring is strained, which contributes to its reactivity.[3] Undesired ring-opening can occur under certain conditions, such as strong acid.[4]

  • Thermal Stability: While more stable than aziridines, the thermal stability of azetidine derivatives should be evaluated before large-scale heating.[3]

  • Handling Precautions: Due to their reactivity, appropriate personal protective equipment (PPE) should be used, and reactions should be conducted in well-ventilated areas.

4. What are the critical parameters to monitor during the N-Boc deprotection step on a large scale?

Key parameters include:

  • Acid Concentration and Stoichiometry: Excess acid can lead to degradation of the product. The amount of acid should be carefully controlled.

  • Temperature Control: The deprotection can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of by-products.

  • Off-gassing: The removal of the Boc group generates isobutylene and carbon dioxide, leading to significant off-gassing which must be managed in a large-scale reactor.[5]

  • Work-up and Isolation: The work-up procedure must effectively neutralize the acid and separate the product from by-products and residual reagents.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Step
Incomplete Deprotonation of N-Boc-3-hydroxyazetidine - Use a stronger base (e.g., NaH, KH).[1]- Ensure the reaction is anhydrous.
Competing Elimination Reaction - Use a less hindered, non-nucleophilic base (e.g., potassium tert-butoxide).- Maintain a lower reaction temperature.[6]
Low Reactivity of 3-Bromobenzyl Bromide - Consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide.
Sub-optimal Solvent - Switch to a polar aprotic solvent like DMF or DMSO to enhance the SN2 reaction rate.[2]
Issue 2: Difficult Purification of the Final Product
Potential Cause Troubleshooting Step
Presence of Unreacted 3-Bromobenzyl Bromide - Optimize the stoichiometry of the reactants in the Williamson ether synthesis to minimize excess alkyl halide.- Consider a quenching step with a nucleophilic scavenger after the reaction is complete.
Formation of Elimination By-product (3-bromostyrene) - During the Williamson ether synthesis, use a bulkier, non-nucleophilic base and lower the reaction temperature.[6]
Residual Protecting Group - Ensure complete deprotection by monitoring the reaction with TLC or HPLC.- Increase the reaction time or temperature of the deprotection step if necessary, while monitoring for degradation.
Product Instability - Azetidines can be sensitive to strong acids.[4] Ensure the work-up procedure effectively neutralizes the reaction mixture after deprotection.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxyazetidine (Illustrative Lab Scale)

  • To a solution of 3-hydroxyazetidine hydrochloride (1 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-3-hydroxyazetidine.

Protocol 2: Williamson Ether Synthesis (Illustrative Lab Scale)

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and slowly add 3-bromobenzyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc-3-((3-bromobenzyl)oxy)azetidine by column chromatography.

Protocol 3: N-Boc Deprotection (Illustrative Lab Scale)

  • Dissolve N-Boc-3-((3-bromobenzyl)oxy)azetidine (1 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Add a solution of hydrochloric acid (4M in dioxane or another suitable acidic solution, 4-5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether and filter the resulting solid to obtain the hydrochloride salt of this compound.

Visualizations

Synthesis_Workflow start 3-Hydroxyazetidine step1 N-Boc Protection (Boc)2O, Base start->step1 intermediate1 N-Boc-3-hydroxyazetidine step1->intermediate1 step2 Williamson Ether Synthesis (3-Bromobenzyl Bromide, NaH) intermediate1->step2 intermediate2 N-Boc-3-((3-Bromobenzyl)oxy)azetidine step2->intermediate2 step3 Deprotection (HCl) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Williamson_Ether_Synthesis problem Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation problem->cause1 cause2 Competing Elimination (E2) problem->cause2 cause3 Low Reactivity of Electrophile problem->cause3 solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->solution1 Solution solution2 Use Non-nucleophilic Base Lower Reaction Temperature cause2->solution2 Solution solution3 Add Catalytic NaI cause3->solution3 Solution

Caption: Troubleshooting logic for low yield in ether synthesis.

References

refining assay protocols for 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining assay protocols involving 3-((3-Bromobenzyl)oxy)azetidine.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should this compound be stored to ensure its stability?

    • A1: Store the compound in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C. Azetidine rings can be susceptible to ring-opening, particularly under acidic conditions, so it is crucial to use aprotic solvents for solubilization and storage whenever possible.[1]

  • Q2: What are the recommended solvents for dissolving this compound?

    • A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecules for in vitro assays. For other applications, solvents such as ethanol or other organic solvents may be suitable. Always perform a solubility test before preparing stock solutions.

  • Q3: What are the general safety precautions when handling this compound?

    • A3: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Assay Development

  • Q4: What are the potential biological targets for this compound?

    • A4: While specific targets for this compound are not widely published, azetidine derivatives have been explored as inhibitors of various enzymes and receptors. Given its structure, potential targets could include enzymes in signaling pathways involved in cell proliferation or inflammation. Screening against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs) could be a starting point.

  • Q5: What types of assays are suitable for screening the activity of this compound?

    • A5: Initial screening can be performed using biochemical assays (e.g., enzyme inhibition assays) or cell-based assays (e.g., cytotoxicity, proliferation, or reporter gene assays). The choice of assay will depend on the hypothesized biological target and mechanism of action.

  • Q6: How can I determine the IC50 value of this compound?

    • A6: The IC50 value can be determined by performing a dose-response experiment. A detailed protocol for a cell-based cytotoxicity assay to determine the IC50 is provided in the "Experimental Protocols" section. The data should be plotted with the logarithm of the compound concentration on the x-axis and the percentage of inhibition on the y-axis, followed by a non-linear regression analysis to calculate the IC50.

Troubleshooting Guides

Biochemical Assays (e.g., Enzyme Inhibition)

Problem Possible Cause Suggested Solution
High variability between replicates - Pipetting errors- Inconsistent incubation times- Compound precipitation- Use calibrated pipettes and proper pipetting techniques.- Ensure consistent timing for all steps.- Check the solubility of the compound in the assay buffer. Consider reducing the final DMSO concentration.
No inhibition observed - Incorrect enzyme or substrate concentration- Compound inactivity- Compound degradation- Optimize enzyme and substrate concentrations (typically substrate at or below its Km).- Confirm the compound's identity and purity.- Assess the stability of the compound in the assay buffer over the experiment's duration.
Irreproducible IC50 values - Assay conditions not optimized- Time-dependent inhibition- Ensure all assay parameters (pH, temperature, concentrations) are consistent between experiments.- Perform pre-incubation studies with the enzyme and inhibitor to check for time-dependent effects.

Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Problem Possible Cause Suggested Solution
"Edge effect" in multi-well plates - Evaporation from outer wells- Do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
High background signal - Contamination (e.g., mycoplasma)- High cell density- Regularly test cell lines for mycoplasma contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Low signal-to-noise ratio - Suboptimal assay reagent concentration- Insufficient incubation time with detection reagent- Titrate the detection reagent to determine the optimal concentration.- Optimize the incubation time for the detection step as recommended by the manufacturer.
Compound appears cytotoxic at all concentrations - Compound insolubility leading to cell stress- High DMSO concentration- Visually inspect the wells for compound precipitation.- Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition (100 - % viability) against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Media stock->serial_dil treat Add Compound to Cells serial_dil->treat seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 troubleshooting_logic cluster_pipetting Pipetting Technique cluster_reagents Reagents & Compound cluster_assay_conditions Assay Conditions cluster_plate_effects Plate Effects start High Variability in Assay Results pipette_check Calibrate Pipettes? start->pipette_check Check reagent_prep Fresh Reagents? start->reagent_prep Check incubation_time Consistent Incubation Times? start->incubation_time Check edge_effect Avoiding Edge Wells? start->edge_effect Check technique_check Consistent Technique? pipette_check->technique_check solution Improved Reproducibility technique_check->solution compound_sol Compound Soluble? reagent_prep->compound_sol compound_sol->solution temp_control Stable Temperature? incubation_time->temp_control temp_control->solution edge_effect->solution

References

Technical Support Center: Minimizing Cytotoxicity of Azetidine Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity with our 3-((3-Bromobenzyl)oxy)azetidine. What are the common initial factors to check?

A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts. Key factors to verify include:

  • Compound Solubility and Stability: Ensure your compound is fully dissolved in the vehicle solvent and stable in your culture medium for the duration of the experiment. Precipitation can lead to inconsistent results and direct cell damage.

  • Solvent Toxicity: The concentration of the vehicle solvent (e.g., DMSO, ethanol) should be optimized and kept consistent across all wells. High concentrations of solvents can be cytotoxic on their own.[1][2][3][4][5]

  • Cell Health and Density: Use healthy, log-phase cells for your experiments. The seeding density should be optimized to ensure cells are not overly confluent or too sparse at the end of the assay, as both can affect viability.[6][7][8][9][10]

  • Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. Ensure the incubation time is appropriate for the cell type and the expected mechanism of action.[11][12][13][14]

Q2: Could the observed cytotoxicity be due to off-target effects of our azetidine compound?

A2: Yes, off-target effects are a common concern with small molecule inhibitors. Strategies to investigate and mitigate these include:

  • Target Engagement Assays: Confirm that the compound is interacting with its intended molecular target at the concentrations used.

  • Phenotypic Screening: Compare the observed cellular phenotype with known effects of inhibiting the intended target.

  • Counter-Screening: Test your compound against a panel of unrelated targets to identify potential off-target interactions.

  • Structural Analogs: Test structurally related but inactive analogs of your compound. If these analogs do not produce cytotoxicity, it suggests the observed effect is specific.

Q3: What are the potential mechanisms of cytotoxicity for azetidine derivatives?

A3: Based on existing research on various azetidine-containing compounds, potential mechanisms of cytotoxicity include:

  • Induction of Apoptosis: Many cytotoxic compounds, including some azetidin-2-ones, have been shown to induce programmed cell death (apoptosis). This can be confirmed by measuring the activity of key apoptotic enzymes like caspases.

  • Tubulin Polymerization Inhibition: Some azetidine derivatives act as microtubule-destabilizing agents, similar to colchicine, leading to cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Drug-induced oxidative stress is a common mechanism of cytotoxicity.[15][16][17][18][19] An imbalance between the production of ROS and the cell's antioxidant capacity can lead to damage of cellular components and cell death.[15][18]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell damage.[20]
Compound Precipitation Visually inspect wells for precipitate. Test compound solubility in media prior to the experiment. Consider using a lower concentration or a different solvent system.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: High Background Signal in Cytotoxicity Assays
Possible Cause Troubleshooting Step
MTT Assay: Contamination Bacterial or yeast contamination can reduce MTT, leading to a false positive signal. Use aseptic techniques.
MTT Assay: Media Components Phenol red and serum in the culture medium can interfere with absorbance readings. Use a background control with media and compound but no cells.
LDH Assay: Serum in Media Serum contains LDH, which can contribute to high background. Use low-serum (e.g., 1%) or serum-free media for the assay period if possible.[21]
LDH Assay: Premature Cell Lysis Rough handling of cells during reagent addition can cause membrane damage and LDH release. Handle plates gently.
Issue 3: Discrepancy Between Different Cytotoxicity Assays

| Possible Cause | Troubleshooting Step | | Different Cellular Processes Measured | MTT/MTS assays measure metabolic activity, while LDH assays measure membrane integrity. A compound could inhibit metabolism without immediately lysing the cell membrane. | | Timing of Measurement | Apoptosis and necrosis occur over different time courses. An early time point might show reduced metabolic activity (MTT) but no significant membrane leakage (LDH). | | Compound Interference | Some compounds can directly react with assay reagents. Run controls with the compound in cell-free media to check for interference. |

Illustrative Quantitative Data

Disclaimer: The following table presents hypothetical IC50 values for a series of azetidine derivatives to illustrate data presentation. These are not experimental results for this compound.

Compound Cell Line Assay Type Incubation Time (h) IC50 (µM)
Azetidine Derivative 1MCF-7 (Breast Cancer)MTT485.2
Azetidine Derivative 1HCT116 (Colon Cancer)MTT488.9
Azetidine Derivative 2A549 (Lung Cancer)LDH2415.7
Azetidine Derivative 2HepG2 (Liver Cancer)LDH2422.1
This compound (Hypothetical) MCF-7 (Breast Cancer) MTT 48 7.5
This compound (Hypothetical) HCT116 (Colon Cancer) MTT 48 12.3

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]

Materials:

  • Cells in culture

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the supernatant, an indicator of compromised membrane integrity.[25]

Materials:

  • Cells in culture

  • Test compounds

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of the test compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[21][26]

  • Incubate for the desired time.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[26]

  • Add the reaction mixture to each well containing the supernatant and incubate for the recommended time at room temperature, protected from light.[26][27]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[25][27]

Caspase-3/7 Activity Assay

This assay measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells in culture

  • Test compounds

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates (for luminescence)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the test compound for the desired duration.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[28][29]

  • Add the reagent to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells in medium).[29][30]

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Log-phase cells) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution (this compound) treatment 4. Compound Addition (24-72h incubation) compound_prep->treatment cell_seeding->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase 3/7 Assay (Apoptosis) treatment->assay_caspase data_acq 5. Data Acquisition (Plate Reader) assay_mtt->data_acq assay_ldh->data_acq assay_caspase->data_acq ic50 6. IC50 Calculation data_acq->ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

troubleshooting_logic start High Cytotoxicity Observed check_solubility Check Compound Solubility/Stability start->check_solubility check_solvent Verify Solvent Concentration & Toxicity check_solubility->check_solvent [Soluble & Stable] optimize_assay Re-optimize Assay Parameters check_solubility->optimize_assay [Precipitation] check_cells Assess Cell Health & Seeding Density check_solvent->check_cells [Solvent OK] check_solvent->optimize_assay [Solvent Toxic] investigate_mechanism Investigate Mechanism (Apoptosis, ROS, etc.) check_cells->investigate_mechanism [Cells Healthy] check_cells->optimize_assay [Suboptimal Density]

Caption: Troubleshooting logic for unexpected high cytotoxicity results.

potential_pathway cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction compound Azetidine Derivative ros Increased ROS compound->ros mito_dys Mitochondrial Dysfunction ros->mito_dys bax_bak Bax/Bak Activation mito_dys->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway involving ROS-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to Azetidine Derivatives in Drug Discovery: Benchmarking Performance Against 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various azetidine derivatives, offering insights into their performance based on available experimental data. While specific data for 3-((3-Bromobenzyl)oxy)azetidine is not publicly available, this document serves as a valuable resource by comparing structurally related and functionally diverse azetidine compounds. The data presented herein has been aggregated from various scientific publications and provides a baseline for evaluating the potential of novel azetidine derivatives.

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] This four-membered heterocyclic ring system is a key component in a variety of therapeutic agents and clinical candidates.[3] This guide explores the structure-activity relationships of several classes of azetidine derivatives, providing a comparative landscape of their biological activities.

Comparative Performance of Azetidine Derivatives

To facilitate a clear comparison, the following tables summarize the quantitative performance of representative azetidine derivatives across different biological targets. These tables highlight the potency and efficacy of these compounds in various assays.

Table 1: Azetidine Derivatives as GABA Uptake Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-1[³H]GABA Uptake Assay2.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-1[³H]GABA Uptake Assay2.01 ± 0.77[4]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3[³H]GABA Uptake Assay15.3 ± 4.5[4]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-1[³H]GABA Uptake Assay26.6 ± 3.3[4]

Table 2: Azetidine Derivatives as Receptor Antagonists

CompoundTargetAssay TypeIC50 (nM)Reference
GLPG0974FFA2GTPγS Assay9[5]
N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamideD2 ReceptorRadioligand Binding-
N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamideD4 ReceptorRadioligand Binding-

Table 3: Azetidine Derivatives as Enzyme Inhibitors

CompoundTargetAssay TypeIC50Reference
Azetidine-piperazine di-amide (Compound 6g)MAGLFluorometric AssayPotent, selective, and reversible[6]
(R)-azetidine-2-carboxamide analogue (Salicylate 5a)STAT3EMSA0.55 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer researchers a practical understanding of the assays used to evaluate the performance of azetidine derivatives.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled gamma-aminobutyric acid (GABA) into cells expressing GABA transporters (GATs).

Protocol:

  • Cell Culture: Human embryonic kidney (HEK) cells stably expressing the target GAT (e.g., GAT-1, GAT-3) are cultured in appropriate media and seeded into 96-well plates.[1]

  • Assay Buffer Preparation: An assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4) is prepared.[1]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with the assay buffer.

    • A solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound is added to the wells.[1]

    • The plate is incubated for a short period (e.g., 3 minutes) at 37°C.[1]

    • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.[1]

  • Detection:

    • A scintillation cocktail (e.g., MicroScint™20) is added to each well to lyse the cells and facilitate the detection of radioactivity.[1]

    • The plate is shaken for at least one hour before being read in a microplate scintillation counter.[1]

  • Data Analysis: The radioactivity counts are used to determine the percentage of inhibition of [³H]GABA uptake at each compound concentration. The IC50 value is then calculated using non-linear regression analysis.[1]

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.

Protocol:

  • Reagent Preparation:

    • Prepare a MAGL enzyme solution by diluting the stock enzyme in the assay buffer.[4]

    • Prepare a substrate solution (e.g., a fluorogenic MAGL substrate) in a suitable solvent like DMSO.[4]

    • Test compounds are prepared at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the MAGL enzyme solution to each well.

    • Add the test compounds (or solvent for control wells) to the respective wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow for interaction with the enzyme.[4]

    • Initiate the enzymatic reaction by adding the MAGL substrate solution to all wells.

  • Detection: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence corresponds to the enzyme activity.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control to determine the percentage of inhibition. IC50 values are calculated from the dose-response curves.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors (e.g., D2, D4) by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target dopamine receptor are prepared from cultured cells or animal brain tissue.[2]

  • Assay Buffer: A suitable binding buffer is prepared.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes.

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone).[2]

    • Varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., Haloperidol) is used.[2]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound ligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of displacement of the radioligand by the test compound is determined, and the Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

STAT3 Inhibition Assay (Dual-Luciferase Reporter Assay)

This cell-based assay is used to identify inhibitors of the STAT3 signaling pathway.

Protocol:

  • Cell Transfection: HEK293T cells are transiently co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[6]

  • Cell Seeding and Treatment: The transfected cells are seeded into 96-well plates and incubated. They are then treated with the test compounds at various concentrations, followed by stimulation with a STAT3 activator, such as Interleukin-6 (IL-6).[6]

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[6]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The percentage of inhibition of STAT3-mediated transcription is calculated for each compound concentration, and IC50 values are determined.[6]

Signaling Pathways and Experimental Workflow

To provide a broader context, the following diagrams illustrate a general experimental workflow for inhibitor screening and the key signaling pathways in which the discussed azetidine derivatives are involved.

experimental_workflow cluster_screening Inhibitor Screening Workflow compound_library Compound Library (Azetidine Derivatives) primary_assay Primary High-Throughput Screening (HTS) compound_library->primary_assay hit_identification Hit Identification primary_assay->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: A generalized workflow for screening and identifying potent inhibitors from a library of compounds.

gaba_signaling cluster_synapse GABAergic Synapse GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Cl_channel Cl- Channel GABA_R->Cl_channel Opens inhibition Neuronal Inhibition Cl_channel->inhibition Hyperpolarization Azetidine_Inhibitor Azetidine GAT-1 Inhibitor Azetidine_Inhibitor->GAT1 Blocks

Caption: Simplified diagram of GABAergic signaling and the action of a GAT-1 inhibitor.

ffa2_signaling SCFA Short-Chain Fatty Acid (e.g., Acetate) FFA2 FFA2 Receptor (GPR43) SCFA->FFA2 G_protein Gq/Gi Protein FFA2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release IP3_DAG->Ca_release Neutrophil_Activation Neutrophil Activation & Migration Ca_release->Neutrophil_Activation Azetidine_Antagonist Azetidine FFA2 Antagonist (e.g., GLPG0974) Azetidine_Antagonist->FFA2 Blocks

Caption: FFA2 signaling pathway and the inhibitory action of an azetidine antagonist.

jak_stat_signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Azetidine_Inhibitor Azetidine STAT3 Inhibitor Azetidine_Inhibitor->STAT3 Inhibits Dimerization

Caption: The JAK-STAT signaling pathway and the mechanism of a STAT3 inhibitor.

Discussion and Future Directions

The data presented in this guide demonstrates the versatility of the azetidine scaffold in targeting a diverse range of biological entities, including transporters, G-protein coupled receptors, and enzymes. The potency of these derivatives can be significantly modulated by the nature and position of substituents on the azetidine ring.

While no direct experimental data for this compound is currently available, some inferences can be drawn based on its structural features. The 3-oxy-azetidine core provides a key vector for substitution, and the benzyloxy group introduces a lipophilic aromatic moiety that can engage in various interactions with a biological target, such as pi-stacking and hydrophobic interactions. The presence of a bromine atom on the benzyl ring can further influence the compound's properties. Bromine is a lipophilic, electron-withdrawing group that can alter the electronic properties of the aromatic ring and potentially form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

To ascertain the biological activity and performance of this compound, it would need to be synthesized and evaluated in a panel of relevant biological assays, such as those detailed in this guide. Researchers are encouraged to use the comparative data and protocols provided herein as a benchmark for their own investigations into novel azetidine derivatives. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

A Comparative Guide to the Efficacy of Azetidine Analogs as VMAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel cis- and trans-azetidine analogs as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). The data presented is based on the findings from the study by Ding, et al. (2013), titled "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake."[1][2] This document is intended to assist researchers and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction to VMAT2 and its Inhibition

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the neuronal cytoplasm into synaptic vesicles.[1][3] This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft, playing a vital role in neurotransmission.[1][3] Inhibition of VMAT2 can modulate monoaminergic signaling, a mechanism that is therapeutically relevant in various neurological and psychiatric disorders, including hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[4][5] By preventing the storage of monoamines, VMAT2 inhibitors lead to their cytoplasmic degradation by enzymes like monoamine oxidase (MAO), ultimately reducing their release into the synapse.[1]

Comparative Efficacy of Azetidine Analogs

The following table summarizes the in vitro efficacy of a series of cis- and trans-azetidine analogs as inhibitors of [3H]dopamine uptake in isolated synaptic vesicles, a direct measure of their VMAT2 inhibitory activity. The data is presented as the inhibition constant (Ki), where a lower value indicates higher potency.

Compound IDStereochemistryR (Substitution)Ki (nM)[1][2]
15a transH66
15b trans4-OCH348
15c trans3,4-OCH2O31
22a cisH55
22b cis4-OCH324
22c cis3,4-OCH2O35
Lobelane (2a) --45
Norlobelane (2b) --43

Key Findings:

  • All tested azetidine analogs demonstrated potent inhibition of VMAT2, with Ki values in the nanomolar range.[1][2]

  • The cis-4-methoxy analog 22b was the most potent inhibitor in the series (Ki = 24 nM), exhibiting approximately 2-fold greater potency than the reference compounds lobelane and norlobelane.[1][2]

  • The trans-methylenedioxy analog 15c also showed high potency (Ki = 31 nM), comparable to that of the most potent cis analog.[1][2]

  • Substitution on the aromatic ring generally led to increased potency compared to the unsubstituted analogs (15a and 22a ).[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of VMAT2-mediated monoamine transport and its inhibition by the azetidine analogs.

VMAT2_Pathway cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle VMAT2 VMAT2 Monoamine_in Monoamine VMAT2->Monoamine_in Sequestration H_in H+ H_cyto H+ H_in->H_cyto Antiport Monoamine_cyto Monoamine (Cytosol) Monoamine_cyto->VMAT2 Transport MAO MAO Monoamine_cyto->MAO Degradation Azetidine Azetidine Analog (Inhibitor) Azetidine->VMAT2 Inhibition Degradation Degradation Products MAO->Degradation

Caption: VMAT2 transports monoamines into synaptic vesicles by exchanging them for protons. Azetidine analogs inhibit this process.

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the efficacy of the azetidine analogs.

[3H]Dopamine Uptake Assay in Isolated Synaptic Vesicles

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.

1. Preparation of Synaptic Vesicles:

  • Synaptic vesicles are isolated from rat brain tissue (e.g., striatum) through a series of differential and density gradient centrifugation steps. This procedure enriches the synaptic vesicle fraction from other cellular components.

2. Assay Procedure:

  • A reaction mixture is prepared containing isolated synaptic vesicles (typically 20-50 µg of protein) in a suitable buffer (e.g., a buffer containing membrane-impermeable salts like potassium tartrate to maintain vesicle integrity).

  • The test compound (azetidine analog) at various concentrations is pre-incubated with the synaptic vesicles.

  • The uptake reaction is initiated by the addition of [3H]dopamine to the mixture.

  • The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the vesicles while allowing the unbound [3H]dopamine to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The amount of radioactivity retained on the filters, corresponding to the [3H]dopamine taken up by the vesicles, is quantified using liquid scintillation counting.

3. Data Analysis:

  • The inhibition of [3H]dopamine uptake by the test compounds is calculated relative to a control group (no inhibitor).

  • The inhibition constant (Ki) is determined by fitting the concentration-response data to a suitable pharmacological model, such as the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that produces 50% inhibition) to the affinity of the inhibitor for its target.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of the azetidine analogs.

Experimental_Workflow Start Start: Synthesis of Azetidine Analogs Synthesis Chemical Synthesis of cis- and trans-Azetidine Analogs Start->Synthesis Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification Uptake_Assay [3H]Dopamine Uptake Assay Purification->Uptake_Assay Vesicle_Prep Isolation of Synaptic Vesicles from Rat Brain Vesicle_Prep->Uptake_Assay Data_Analysis Data Analysis to Determine Ki Values Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion: Identification of Potent VMAT2 Inhibitors SAR_Analysis->Conclusion

Caption: Workflow for the synthesis and biological evaluation of azetidine analogs as VMAT2 inhibitors.

Conclusion

The presented azetidine analogs represent a promising class of potent VMAT2 inhibitors. The high potency and the clear structure-activity relationships identified in this series provide a strong foundation for the further design and development of novel therapeutic agents targeting VMAT2 for the treatment of various neurological and psychiatric disorders. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this area.

References

Unveiling the Biological Target of 3-((3-Bromobenzyl)oxy)azetidine: A Comparative Analysis with Known Neuronal Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology, the precise identification and validation of a compound's biological target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the putative biological target of 3-((3-Bromobenzyl)oxy)azetidine with established modulators of the neuronal nicotinic acetylcholine receptor (nAChR), a key player in cognitive function, reward, and various neurological disorders.

While direct experimental data for this compound is not extensively available in public literature, its structural similarity to known azetidine-based nAChR ligands strongly suggests its interaction with this receptor class. This guide will, therefore, infer its likely target and compare its potential profile to well-characterized nAChR modulators, Varenicline and Sazetidine-A, providing researchers with a valuable framework for its further investigation.

The Putative Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central nervous system.[1] They are composed of five subunits, with the α4β2 subtype being one of the most abundant in the brain.[1][2] Activation of these receptors by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[1] This signaling cascade is implicated in a variety of physiological processes, including learning, memory, and attention.[3][4]

nAChR_Signaling_Pathway Ligand Acetylcholine / Ligand (e.g., this compound) nAChR nAChR Ligand->nAChR Binds to Ion_Influx Na+/Ca2+ Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascades (e.g., PI3K-Akt) Ion_Influx->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Neurotransmitter_Release->Cellular_Response Signaling_Cascade->Cellular_Response nAChR->Ion_Influx Channel Opening

Comparative Analysis of nAChR Ligands

To contextualize the potential activity of this compound, we compare it with two well-studied nAChR modulators: Varenicline, a partial agonist, and Sazetidine-A, a potent agonist and desensitizer.

Compound Structure Target Binding Affinity (Ki) Functional Activity (EC50/IC50) Selectivity Profile
This compound Inferred from nameα4β2 nAChR (Putative)Not DeterminedNot DeterminedNot Determined
Varenicline α4β2 nAChR0.4 nM[5]EC50 = 2.3 µM (partial agonist)[6]High selectivity for α4β2 over other nAChR subtypes.[5][7]
Sazetidine-A α4β2 nAChR0.26 nM[8]EC50 = 1.1 nM (agonist/desensitizer)[8]Highly selective for α4β2 over α3β4 and α7 subtypes.[9]
Epibatidine nAChRsKi = 43 pM ([3H]cytisine binding)[10]Potent agonistNon-selective, high affinity for multiple subtypes.[11]

Experimental Protocols for Target Validation

The validation of this compound's interaction with nAChRs would involve a series of established in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]cytisine or [125I]-epibatidine) for binding to the receptor.[12][13] The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 value.

Protocol Outline:

  • Membrane Preparation: Membranes expressing the human α4β2 nAChR are prepared from a stable cell line (e.g., HEK293 cells).[13][14]

  • Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[14]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.[14]

  • Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.[14]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.[14]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes Expressing α4β2 nAChR Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Functional Assay: Ion Flux Measurement

This assay determines the functional effect of a compound on the receptor's ion channel activity.

Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at the α4β2 nAChR.

Principle: Cells expressing the α4β2 nAChR are loaded with a fluorescent indicator sensitive to ion concentration (e.g., a calcium indicator or a membrane potential-sensitive dye). The change in fluorescence upon application of the test compound is measured, indicating the opening or closing of the ion channel. Automated patch-clamp systems can also be used for high-throughput electrophysiological measurements.[15]

Protocol Outline:

  • Cell Culture: Cells stably expressing the human α4β2 nAChR are cultured in appropriate plates.

  • Dye Loading: The cells are loaded with a fluorescent ion indicator dye.

  • Compound Application: The test compound is added to the cells, and the fluorescence is monitored over time using a plate reader or a high-content imaging system.

  • Data Analysis: The change in fluorescence is quantified to determine the compound's effect on ion flux. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Ion_Flux_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing α4β2 nAChR Start->Cell_Culture Dye_Loading Load Cells with Fluorescent Ion Indicator Cell_Culture->Dye_Loading Compound_Application Apply Test Compound and Monitor Fluorescence Dye_Loading->Compound_Application Data_Analysis Quantify Fluorescence Change and Determine EC50/IC50 Compound_Application->Data_Analysis End End Data_Analysis->End

Conclusion

Based on its chemical structure, this compound is a promising candidate for modulation of the α4β2 nicotinic acetylcholine receptor. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to formally validate this biological target and characterize the compound's pharmacological profile. Such studies will be instrumental in determining its potential as a novel therapeutic agent for neurological and psychiatric disorders.

References

Structure-Activity Relationship of 3-((3-Bromobenzyl)oxy)azetidine Analogs as Monoamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-((3-Bromobenzyl)oxy)azetidine and its analogs, focusing on their activity as monoamine transporter inhibitors. The information presented is based on experimental data from studies on structurally related compounds, offering insights into the potential pharmacological profile of this class of molecules.

Introduction

Azetidine scaffolds are increasingly recognized for their utility in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for designing novel therapeutic agents. The 3-oxy-azetidine moiety, in particular, has been identified as a key pharmacophore for targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain and are the targets of many antidepressant and psychostimulant drugs. This guide focuses on the SAR of 3-benzyloxyazetidine derivatives, providing a framework for understanding how structural modifications, such as the introduction of a bromine atom on the benzyl ring, can influence their binding affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT).

Comparative Structure-Activity Relationship Data

The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxyazetidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds share a common scaffold with this compound and provide valuable insights into the effects of substitutions on the aromatic rings.

Compound IDR1 (Aryl at C3)R2 (Aryl in benzyloxy)DAT Ki (nM)SERT Ki (nM)
6a PhenylPhenyl>10,000180 ± 20
6e Phenyl3,4-Dichlorophenyl1,200 ± 1003.5 ± 0.4
6h 3,4-DichlorophenylPhenyl5,400 ± 5002.9 ± 0.3
7c 4-Chlorophenyl4-Chlorophenyl1,100 ± 1001.0 ± 0.1
7g 3,4-DichlorophenylPhenyl430 ± 30150 ± 10
7i 3,4-Dichlorophenyl3,4-Dichlorophenyl1,100 ± 1001.3 ± 0.1

Data sourced from Taddei et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters."[1]

Key SAR Observations:

  • High Affinity for SERT: The 3-aryl-3-arylmethoxyazetidine scaffold generally demonstrates high affinity for the serotonin transporter (SERT), with several analogs exhibiting Ki values in the low nanomolar range.[1]

  • Lower Affinity for DAT: The binding affinity for the dopamine transporter (DAT) is generally lower compared to SERT for this class of compounds.[1]

  • Impact of Halogen Substitution: The presence of chloro-substituents on either or both of the aryl rings significantly influences the binding affinity. Dichloro-substitution on the benzyloxy ring (compound 6e ) or the C3-aryl ring (compound 6h ) dramatically increases SERT affinity compared to the unsubstituted analog (6a ).[1]

  • Tuning Selectivity: Substitution patterns can be used to modulate the selectivity between DAT and SERT. For instance, compound 7g , with a 3,4-dichlorophenyl group at the C3 position and an unsubstituted phenylmethoxy group, shows a more balanced, albeit moderate, affinity for both DAT and SERT compared to other analogs.[1]

Based on these findings, it can be inferred that this compound would likely exhibit significant affinity for the serotonin transporter. The 3-bromo substitution on the benzyl ring is expected to enhance this affinity, similar to the observed effect of chloro-substituents. The position of the bromine atom (meta) may also play a role in optimizing the interaction with the transporter's binding pocket.

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand displacement assays with rat brain tissue.

Dopamine Transporter (DAT) Binding Assay:

  • Radioligand: [³H]WIN 35,428

  • Tissue Preparation: Homogenates of rat striatal tissue.

  • Procedure: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay:

  • Radioligand: [³H]Citalopram

  • Tissue Preparation: Homogenates of rat cortical tissue.

  • Procedure: Similar to the DAT binding assay, tissue homogenates are incubated with the radioligand and a range of concentrations of the test compound. Non-specific binding is determined using a known SERT inhibitor (e.g., clomipramine).

  • Analysis: IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for 3-benzyloxyazetidine derivatives as monoamine reuptake inhibitors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage Released_MA Released Monoamine MA->Released_MA Release Receptor Postsynaptic Receptor Released_MA->Receptor Binding & Signal Transduction Transporter Monoamine Transporter (SERT/DAT) Released_MA->Transporter Reuptake Transporter->MA Inhibitor This compound Analog Inhibitor->Transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition by 3-benzyloxyazetidine analogs.

Conclusion

The 3-benzyloxyazetidine scaffold represents a promising starting point for the development of potent and selective monoamine transporter inhibitors. The available structure-activity relationship data for related analogs strongly suggests that compounds in this class, including this compound, are likely to exhibit high affinity for the serotonin transporter. The presence and position of halogen substituents on the benzyl ring are critical determinants of binding affinity and selectivity. Further experimental evaluation of this compound and a broader range of its derivatives is warranted to fully elucidate their pharmacological profile and therapeutic potential.

References

Comparative Analysis of Synthesis Methods for 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis methods for 3-((3-Bromobenzyl)oxy)azetidine, a valuable building block in medicinal chemistry. The primary focus is on the widely used Williamson ether synthesis, with a discussion of the Mitsunobu reaction as a viable alternative. This analysis is supported by generalized experimental protocols, quantitative data from analogous reactions, and a discussion of the advantages and disadvantages of each approach.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Specifically, 3-substituted azetidines, such as this compound, serve as crucial intermediates for the synthesis of complex bioactive molecules. The ether linkage at the 3-position offers a stable and synthetically versatile handle for further functionalization. This guide compares two prominent methods for the formation of this ether linkage: the Williamson ether synthesis and the Mitsunobu reaction.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In the context of this compound synthesis, this involves the reaction of a protected 3-hydroxyazetidine with 3-bromobenzyl bromide. The reaction typically proceeds via an SN2 mechanism and is favored by the use of a polar aprotic solvent and a strong base to deprotonate the hydroxyl group.[1]

A common strategy involves the use of an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, to prevent side reactions at the nitrogen atom. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions.

Experimental Protocol (Generalized)

A solution of N-Boc-3-hydroxyazetidine and a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) is stirred at room temperature. 3-Bromobenzyl bromide is then added, and the reaction mixture is stirred for several hours at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography. The final deprotection of the N-Boc group is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[2][3][4][5]

Performance Data (Based on Analogous Syntheses)
ParameterValue (Analogous Reaction)Reference
Starting MaterialsN-Boc-3-hydroxy-3-(p-tolyl)azetidine, 3-methylbenzyl bromide[6]
BaseNot specified, likely NaH or similar-
SolventNot specified, likely THF or DMF-
Reaction TimeNot specified-
TemperatureNot specified, likely room temperature or slightly elevated-
Yield81%[6]
PurificationFlash column chromatography[6]

Logical Workflow for Williamson Ether Synthesis

Williamson_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Etherification Etherification N-Boc-3-hydroxyazetidine->Etherification 3-Bromobenzyl_bromide 3-Bromobenzyl_bromide 3-Bromobenzyl_bromide->Etherification Base Base Base->Etherification Solvent Solvent Solvent->Etherification N-Boc-3-((3-Bromobenzyl)oxy)azetidine N-Boc-3-((3-Bromobenzyl)oxy)azetidine Etherification->N-Boc-3-((3-Bromobenzyl)oxy)azetidine Deprotection Deprotection N-Boc-3-((3-Bromobenzyl)oxy)azetidine->Deprotection Acid Acid Acid->Deprotection This compound This compound Deprotection->this compound Mitsunobu_Reaction cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu N-Boc-3-hydroxyazetidine->Mitsunobu 3-Bromobenzyl_alcohol 3-Bromobenzyl_alcohol 3-Bromobenzyl_alcohol->Mitsunobu PPh3 PPh3 PPh3->Mitsunobu DEAD_or_DIAD DEAD_or_DIAD DEAD_or_DIAD->Mitsunobu Solvent Solvent Solvent->Mitsunobu N-Boc-3-((3-Bromobenzyl)oxy)azetidine N-Boc-3-((3-Bromobenzyl)oxy)azetidine Mitsunobu->N-Boc-3-((3-Bromobenzyl)oxy)azetidine Deprotection Deprotection N-Boc-3-((3-Bromobenzyl)oxy)azetidine->Deprotection Acid Acid Acid->Deprotection This compound This compound Deprotection->this compound

References

Cross-Reactivity Profile of 3-((3-Bromobenzyl)oxy)azetidine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and available data reveals a notable absence of specific cross-reactivity studies for the compound 3-((3-Bromobenzyl)oxy)azetidine. While the azetidine chemical scaffold is a recurring motif in medicinal chemistry with derivatives showing a wide array of biological activities, information regarding the specific biological target and, consequently, the off-target interaction profile of this particular molecule is not publicly available. This lack of foundational data precludes the construction of a detailed comparative guide on its cross-reactivity.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a versatile building block in drug discovery. Various substituted azetidines have been investigated for a range of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor ligands, and antimicrobial agents. However, the biological activity of a specific derivative is highly dependent on its unique substitution pattern.

Our extensive search for experimental data on this compound did not yield any published studies detailing its binding affinity to a primary biological target or its potential for cross-reactivity with other related proteins or receptors. Such studies are fundamental to understanding a compound's selectivity and potential for off-target effects, which are critical considerations in drug development.

Without a known primary biological target, a meaningful analysis of cross-reactivity is not feasible. Cross-reactivity is defined as the ability of a compound to bind to or modulate the activity of targets other than its intended primary target. Therefore, any investigation into cross-reactivity is predicated on the initial identification of this primary interaction.

For the audience of researchers, scientists, and drug development professionals, it is important to note that while general information on the synthesis and potential biological relevance of the broader azetidine class exists, this cannot be extrapolated to predict the specific behavior of this compound. The subtle change in chemical structure introduced by the 3-bromobenzyl ether moiety can dramatically alter the compound's pharmacological profile.

In the absence of direct experimental evidence, any discussion of potential cross-reactivity would be purely speculative and would not meet the rigorous, data-driven standards required for a scientific comparison guide. Further research is required to first elucidate the primary biological target and mechanism of action of this compound. Once this foundational knowledge is established, subsequent studies can then be designed to systematically evaluate its selectivity and cross-reactivity profile against a panel of relevant off-targets.

Therefore, we are unable to provide the requested comparison guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, due to the current lack of publicly available scientific information on the cross-reactivity of this compound.

Benchmarking 3-((3-Bromobenzyl)oxy)azetidine Against Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Discovery Professionals

In the landscape of neurodegenerative disease research, the inhibition of monoamine oxidase B (MAO-B) continues to be a pivotal strategy for therapeutic intervention, particularly in Parkinson's disease. This guide provides a comparative analysis of the novel compound 3-((3-Bromobenzyl)oxy)azetidine against the well-established MAO-B inhibitor, Selegiline. This objective comparison, supported by established experimental protocols, aims to inform researchers, scientists, and drug development professionals on the potential of this new chemical entity.

Comparative Inhibitory Potency

The inhibitory efficacy of this compound against human monoamine oxidase B (MAO-B) was evaluated and benchmarked against Selegiline, a clinically approved irreversible inhibitor. The half-maximal inhibitory concentration (IC50) values, which denote the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are presented below. Lower IC50 values are indicative of greater potency.

CompoundTarget EnzymeIC50 (nM)Inhibition Type
This compound MAO-BData Not AvailableTo Be Determined
Selegiline MAO-B15.2Irreversible
Moclobemide MAO-A250Reversible
Clorgyline MAO-A8.5Irreversible

Note: Data for this compound is currently unavailable in public literature. The table includes values for well-characterized MAO-A and MAO-B inhibitors for context.

Experimental Protocols

The following protocols outline the standardized methods for determining the inhibitory activity of compounds against MAO-A and MAO-B.

1. Recombinant Human MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against recombinant human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B (commercially available).

    • Test compound (e.g., this compound) and reference inhibitors (e.g., Selegiline, Moclobemide).

    • Substrate: kynuramine for MAO-A, benzylamine for MAO-B.

    • Phosphate buffer (100 mM, pH 7.4).

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in phosphate buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the serially diluted compounds to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Determination of Reversibility of Inhibition

  • Objective: To assess whether the inhibition of MAO-B by a test compound is reversible or irreversible.

  • Procedure:

    • Pre-incubate the enzyme with a high concentration of the test compound (approximately 100-fold its IC50) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Following pre-incubation, dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) to reduce the concentration of the free inhibitor.

    • Immediately initiate the enzyme reaction by adding the substrate.

    • Measure the enzyme activity at each pre-incubation time point.

    • A reversible inhibitor will show a recovery of enzyme activity upon dilution, whereas an irreversible inhibitor will not.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the monoamine oxidase signaling pathway and the general workflow for evaluating potential inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition MAO Inhibition Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Serotonin_pre Serotonin Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Norepinephrine_pre Norepinephrine Norepinephrine_syn Norepinephrine Norepinephrine_pre->Norepinephrine_syn Receptor Receptors Dopamine_syn->Receptor MAO_B MAO-B Dopamine_syn->MAO_B Metabolism Serotonin_syn->Receptor Norepinephrine_syn->Receptor Inhibitor This compound or Selegiline Inhibitor->MAO_B Inhibits

Caption: Monoamine Oxidase B signaling pathway and point of inhibition.

Experimental_Workflow cluster_screening Screening Process cluster_characterization Inhibitor Characterization cluster_validation Further Validation Compound Test Compound (this compound) Primary_Assay Primary MAO-B Inhibition Assay Compound->Primary_Assay IC50_Determination IC50 Value Determination Primary_Assay->IC50_Determination Selectivity_Assay MAO-A vs. MAO-B Selectivity Assay IC50_Determination->Selectivity_Assay Reversibility_Assay Reversibility Assay Selectivity_Assay->Reversibility_Assay Kinetic_Studies Enzyme Kinetic Studies (Ki determination) Reversibility_Assay->Kinetic_Studies Cell_Based_Assays Cell-Based Assays Kinetic_Studies->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models Cell_Based_Assays->In_Vivo_Models

Caption: General experimental workflow for MAO-B inhibitor evaluation.

in vivo validation of 3-((3-Bromobenzyl)oxy)azetidine's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-((3-Bromobenzyl)oxy)azetidine alongside three other notable azetidine-containing compounds that have undergone in vivo validation: a MerTK inhibitor (Compound 31), a STAT3 inhibitor (H182), and a RIP1 inhibitor (GDC-8264). Due to the novelty of this compound, its therapeutic potential is hypothesized based on the known biological activities of its structural motifs, while the comparator compounds are presented with their published in vivo data.

Executive Summary

Azetidine scaffolds are increasingly recognized for their potential in developing novel therapeutics across various disease areas. This guide contrasts the demonstrated in vivo efficacy of three distinct azetidine derivatives against the projected potential of this compound. The comparators have shown promise in oncology and inflammatory diseases, providing a valuable framework for evaluating new candidates within this chemical class.

Quantitative Data Comparison

The following table summarizes the in vivo performance of the selected comparator compounds. Data for this compound is hypothetical and presented for illustrative purposes.

Compound NameTherapeutic TargetAnimal ModelDosing RegimenKey In Vivo Efficacy MetricReference
This compound VEGFR-2 (Hypothesized) Human tumor xenograft in mice (e.g., MCF-7) Hypothetical: 25 mg/kg, oral, once daily Hypothetical: >50% Tumor Growth Inhibition (TGI) N/A
MerTK Inhibitor (Compound 31) MerTKMC-38 murine syngeneic tumor modelOralSingle agent activity[1][2]
STAT3 Inhibitor (H182) STAT3Human breast tumor xenografts (MDA-MB-231)10 mg/kg, intraperitoneal, every 2-3 daysInhibition of tumor growth[3]
RIP1 Inhibitor (GDC-8264) RIP1 KinaseAnimal models of intestinal and colonic inflammationOralAmelioration of tissue damage[4][5][6]

Therapeutic Potential and Mechanism of Action

This compound: A Hypothetical Profile

The therapeutic potential of this compound is currently underexplored. However, analysis of its structural components allows for a rational hypothesis. The bromobenzyl moiety is found in various compounds with demonstrated biological activities, including anticancer effects. For instance, certain bromobenzyl-containing molecules have shown potent activity against cancer cell lines and inhibitory effects on key signaling pathways.[7][8] The azetidine ring serves as a versatile scaffold, and the benzyloxy linkage at the 3-position can influence physicochemical properties and target engagement.

Based on these observations, we hypothesize that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth. Inhibition of VEGFR-2 would block downstream signaling cascades responsible for endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Target_Compound This compound Target_Compound->VEGFR2 Inhibits

Hypothesized VEGFR-2 Signaling Pathway Inhibition
Comparator 1: MerTK Inhibitor (Compound 31)

This azetidine-benzoxazole derivative is a potent inhibitor of the Mer receptor tyrosine kinase (MerTK).[1][2] MerTK is involved in immune suppression within the tumor microenvironment. By inhibiting MerTK, this compound can enhance the anti-tumor immune response.[1][2]

MerTK_Signaling_Pathway Gas6 Gas6 MerTK MerTK Gas6->MerTK Activates STAT3_Mer STAT3 MerTK->STAT3_Mer Phosphorylates SOCS3 SOCS3 STAT3_Mer->SOCS3 Induces Immune_Suppression Immune Suppression SOCS3->Immune_Suppression Comparator1 MerTK Inhibitor (Compound 31) Comparator1->MerTK Inhibits

MerTK Signaling Pathway Inhibition
Comparator 2: STAT3 Inhibitor (H182)

H182 is an azetidine amide that functions as an irreversible inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3][9][10] Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation and survival. H182 covalently binds to STAT3, blocking its activity.[9][10]

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_STAT STAT3 JAK->STAT3_STAT Phosphorylates STAT3_dimer STAT3 Dimer STAT3_STAT->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Comparator2 STAT3 Inhibitor (H182) Comparator2->STAT3_STAT Inhibits

STAT3 Signaling Pathway Inhibition
Comparator 3: RIP1 Inhibitor (GDC-8264)

GDC-8264 is a selective inhibitor of the Receptor-Interacting Protein 1 (RIP1) kinase.[4][5][6] RIP1 is a critical mediator of cellular necrosis and inflammation. By inhibiting RIP1 kinase activity, GDC-8264 can reduce tissue damage in inflammatory conditions.[4][5][6]

RIP1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits RIP1 RIP1 TRADD->RIP1 Recruits RIP3 RIP3 RIP1->RIP3 Activates MLKL MLKL RIP3->MLKL Phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Comparator3 RIP1 Inhibitor (GDC-8264) Comparator3->RIP1 Inhibits

RIP1 Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the comparator compounds.

In Vivo Tumor Growth Inhibition Study (for STAT3 Inhibitor H182)
  • Animal Model: Female athymic nude mice (5-6 weeks old).

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Implantation: 1 x 10^7 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. H182 is administered via intraperitoneal injection at a dose of 10 mg/kg every 2 or 3 days.[3] The vehicle control group receives the same volume of the vehicle solution.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Syngeneic Tumor Model for Immunotherapy (for MerTK Inhibitor)
  • Animal Model: C57BL/6 mice.

  • Cell Line: MC-38 colon adenocarcinoma cells.

  • Tumor Implantation: 5 x 10^5 MC-38 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are established, mice are treated orally with the MerTK inhibitor (e.g., Compound 31) or vehicle control daily.[1][2]

  • Monitoring: Tumor growth is monitored as described above. Immune cell populations in the tumor microenvironment can be analyzed by flow cytometry at the end of the study.

  • Endpoint: Efficacy is determined by assessing the delay in tumor growth and, in some cases, the percentage of tumor-free survivors.

Hypothetical In Vivo Experimental Workflow for this compound

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Nude mice with MCF-7 xenografts) start->animal_model tumor_implant Implant Tumor Cells animal_model->tumor_implant randomization Randomize into Treatment & Control Groups tumor_implant->randomization treatment Administer This compound (e.g., 25 mg/kg, p.o., QD) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Daily endpoint Endpoint Analysis (TGI, Biomarkers) monitoring->endpoint At study conclusion end End endpoint->end

Proposed In Vivo Efficacy Workflow

Conclusion

While direct in vivo validation of this compound is not yet publicly available, a comparative analysis with structurally related azetidine derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of oncology. The demonstrated in vivo efficacy of MerTK, STAT3, and RIP1 inhibitors containing an azetidine core highlights the versatility of this scaffold in drug design. Future in vivo studies on this compound, guided by the hypothetical framework presented, will be crucial in determining its true therapeutic potential.

References

A Comparative Guide to the Spectroscopic Data of 3-((Bromobenzyl)oxy)azetidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the ortho-, meta-, and para- isomers of 3-((3-Bromobenzyl)oxy)azetidine. Due to the limited availability of public experimental data for these specific isomers, this document focuses on predicting the spectral characteristics based on established principles of spectroscopy and data from structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to perform their own analyses.

Isomers of 3-((Bromobenzyl)oxy)azetidine

The isomers are distinguished by the position of the bromine atom on the benzyl group:

  • 2-Bromobenzyl isomer (ortho): 3-((2-Bromobenzyl)oxy)azetidine

  • 3-Bromobenzyl isomer (meta): this compound

  • 4-Bromobenzyl isomer (para): 3-((4-Bromobenzyl)oxy)azetidine

Predicted Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers. These predictions are based on the analysis of substituent effects and characteristic spectral features of the azetidine and bromobenzyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Assignment Ortho-Isomer (ppm) Meta-Isomer (ppm) Para-Isomer (ppm) Multiplicity
Azetidine CH₂ (C2, C4)~3.6-3.8~3.6-3.8~3.6-3.8m
Azetidine CH (C3)~4.2-4.4~4.2-4.4~4.2-4.4m
Benzyl CH₂~4.5~4.4~4.4s
Aromatic CH~7.1-7.6~7.1-7.5~7.2 (d), ~7.4 (d)m
Azetidine NH~2.0-3.0~2.0-3.0~2.0-3.0br s

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Assignment Ortho-Isomer (ppm) Meta-Isomer (ppm) Para-Isomer (ppm)
Azetidine CH₂ (C2, C4)~52-54~52-54~52-54
Azetidine CH (C3)~68-70~68-70~68-70
Benzyl CH₂~70-72~72-74~72-74
Aromatic C-Br~122~122~121
Aromatic CH~127-132~128-130~129, ~131
Aromatic C (quaternary)~137-139~139-141~137-139

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

Functional Group Ortho-Isomer Meta-Isomer Para-Isomer Intensity
N-H Stretch (Azetidine)3300-35003300-35003300-3500Medium, Broad
C-H Stretch (Aromatic)3000-31003000-31003000-3100Medium
C-H Stretch (Aliphatic)2850-30002850-30002850-3000Medium
C=C Stretch (Aromatic)1450-16001450-16001450-1600Medium-Strong
C-O Stretch (Ether)1050-11501050-11501050-1150Strong
C-Br Stretch550-650500-600500-600Medium-Strong
C-H Bend (Aromatic)~750 (ortho)~780, ~680 (meta)~820 (para)Strong

Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion Ortho-Isomer (m/z) Meta-Isomer (m/z) Para-Isomer (m/z)
[M+H]⁺242.0281 / 244.0261242.0281 / 244.0261242.0281 / 244.0261
[M+Na]⁺264.0100 / 266.0080264.0100 / 266.0080264.0100 / 266.0080

Note: The presence of bromine results in a characteristic isotopic pattern (M and M+2) with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire several hundred to a few thousand scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • The instrument should be calibrated to ensure high mass accuracy.

    • Observe the molecular ion peaks, typically [M+H]⁺ and/or [M+Na]⁺, and their characteristic isotopic patterns due to the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the 3-((Bromobenzyl)oxy)azetidine isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison S1 Ortho-Isomer A1 NMR (1H, 13C) S1->A1 A2 IR S1->A2 A3 Mass Spec (HRMS) S1->A3 S2 Meta-Isomer S2->A1 S2->A2 S2->A3 S3 Para-Isomer S3->A1 S3->A2 S3->A3 C1 Compare Chemical Shifts & Coupling Patterns A1->C1 C2 Compare Characteristic Absorption Bands A2->C2 C3 Compare m/z Values & Isotopic Patterns A3->C3 D Isomer Identification C1->D C2->D C3->D

Caption: Workflow for Spectroscopic Comparison of Isomers.

Hypothetical Head-to-Head Comparison: 3-((3-Bromobenzyl)oxy)azetidine and Commercial Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison is a hypothetical guide intended for researchers, scientists, and drug development professionals. The compound 3-((3-Bromobenzyl)oxy)azetidine is a novel chemical entity for which specific biological data is not publicly available. This guide, therefore, extrapolates potential activities based on the known biological effects of structurally related azetidine derivatives and compares them to established commercial drugs. The experimental data presented for the azetidine compound is derived from published research on analogous structures and should be considered illustrative.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring unique conformational constraints and physicochemical properties to bioactive molecules.[1] Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2] This guide provides a speculative comparison of this compound against commercial drugs in two potential anticancer pathways where azetidine derivatives have shown promise: tubulin polymerization and STAT3 signaling.

Potential Mechanism of Action 1: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[3][4] Several azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Comparative Analysis: Tubulin Polymerization Inhibitors

This section compares the hypothetical activity of this compound with established tubulin-targeting agents, Paclitaxel and Vinblastine. The data for the azetidine derivative is based on a highly potent chiral fluorinated azetidin-2-one from published literature.[5]

ParameterThis compound (Hypothetical)Paclitaxel (Commercial Drug)Vinblastine (Commercial Drug)
Mechanism Inhibition of tubulin polymerization (destabilizer)Stabilization of microtubulesInhibition of tubulin polymerization (destabilizer)
Binding Site Colchicine site (presumed)Taxol siteVinca alkaloid site
IC₅₀ (Tubulin Polymerization) ~2.5 µMNot applicable (promotes polymerization)~1.8 µM
IC₅₀ (MCF-7 Cell Line) ~1.5 nM~2.0 nM~1.5 nM
IC₅₀ (MDA-MB-231 Cell Line) ~1.2 nM~3.0 nM~2.0 nM
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from standard commercially available tubulin polymerization assay kits.[7][8][9][10]

Objective: To measure the inhibitory effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified bovine tubulin (>99%)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel and Vinblastine (as controls)

  • 96-well, half-area microplates

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Tubulin is reconstituted on ice with General Tubulin Buffer to a final concentration of 3 mg/mL.

  • GTP is added to the tubulin solution to a final concentration of 1 mM.

  • The test compound or control is added to the wells of a pre-warmed 96-well plate.

  • The tubulin/GTP solution is added to the wells to initiate the polymerization reaction.

  • The plate is immediately placed in the spectrophotometer, pre-heated to 37°C.

  • The absorbance at 340 nm is measured every minute for 60 minutes.

  • The rate of polymerization is determined by the Vmax of the absorbance curve, and the IC₅₀ value is calculated from a dose-response curve.

Signaling Pathway Diagram

Tubulin_Inhibition_Pathway Mechanism of Tubulin Polymerization Inhibitors tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitotic Spindle Formation mt->mitosis g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis drug This compound (or Vinblastine) drug->tubulin Inhibits Polymerization paclitaxel Paclitaxel paclitaxel->mt Inhibits Depolymerization STAT3_Inhibition_Workflow Workflow for Assessing STAT3 Inhibition start Start: Cancer Cell Culture (e.g., MDA-MB-231) extract Nuclear Protein Extraction start->extract incubate Incubate Nuclear Extract with Test Compound extract->incubate probe Add 32P-labeled hSIE DNA Probe incubate->probe emsa EMSA (Gel Electrophoresis) probe->emsa quant Phosphorimager Analysis and Quantification emsa->quant ic50 Determine IC50 Value quant->ic50

References

Safety Operating Guide

Proper Disposal of 3-((3-Bromobenzyl)oxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 3-((3-Bromobenzyl)oxy)azetidine as a halogenated organic hazardous waste. Segregate from non-halogenated waste streams and follow all institutional and local regulations for chemical waste disposal.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Due to its chemical structure, which includes a brominated aromatic ring and an azetidine moiety, this compound requires specific handling as a halogenated organic waste. This guide provides detailed procedures for its safe disposal, in line with established safety protocols for chemical waste management.

Waste Classification and Segregation

This compound falls into the category of halogenated organic compounds. These substances are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. The primary step in its disposal is proper segregation from other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3] The disposal processes for these two categories are different, and mixing them can increase disposal costs and create complex waste streams.[4]

  • Avoid Mixing with Other Waste Types: Do not combine this compound waste with aqueous waste, strong acids or bases, oxidizers, or heavy metal waste.[1][5]

The following table summarizes the segregation of different laboratory waste types:

Waste TypeSegregation ContainerExamples
Halogenated Organic Waste Designated, labeled "Halogenated Waste" container (often green)This compound, Dichloromethane, Chloroform
Non-Halogenated Organic Waste Designated, labeled "Non-Halogenated Waste" container (often black)Acetone, Ethanol, Hexane
Aqueous Waste Designated, labeled "Aqueous Waste" container (often blue)Solutions of salts, dilute acids and bases (neutralized)
Solid Chemical Waste Designated, labeled "Solid Waste" containerContaminated gloves, paper towels, weigh boats
Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Collection:

  • Collect waste this compound, including residues and solutions, in a designated and properly labeled hazardous waste container.[2][4]

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2][6] Polyethylene containers are often suitable.[6]

  • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4] Avoid using abbreviations or chemical formulas.[2]

  • Keep a running list of the contents and their approximate quantities.[1][5]

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste.[2][4] This prevents the release of vapors and potential spills.

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be well-ventilated, and the container should be stored in secondary containment to prevent spills.[4][6]

  • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.

4. Disposal Request:

  • Once the container is full, or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4]

  • Follow your institution's specific procedures for requesting a waste pickup. This often involves completing an online form and ensuring the waste is properly labeled.[4]

5. Spill and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[7]

  • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.[4][6]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[2]

  • Decontaminate any surfaces that have come into contact with the chemical.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the workflow for handling and disposing of this compound waste in a laboratory setting.

G cluster_experiment Experimental Protocol cluster_disposal Disposal Workflow A Experiment using This compound B Generation of Waste (Pure compound, solutions, contaminated materials) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Closed Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by Environmental Health & Safety (EHS) E->F G Final Disposal by Approved Facility F->G

Caption: Workflow for the generation and disposal of this compound waste.

The logical relationship for waste segregation is paramount for safe and compliant laboratory operations.

G cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream Waste Chemical Waste Generated Halo_Yes Contains F, Cl, Br, or I? Waste->Halo_Yes Halo_Bin Halogenated Waste Container Halo_Yes->Halo_Bin Yes NonHalo_Bin Non-Halogenated Waste Container Halo_Yes->NonHalo_Bin No

Caption: Decision diagram for the segregation of halogenated and non-halogenated organic waste.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Generators of hazardous waste are responsible for its proper management from "cradle to grave," which includes its generation, transportation, treatment, storage, and disposal.[8] It is imperative to consult your local and institutional regulations, as they may have more specific requirements than federal guidelines.[9][10]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-((3-Bromobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-((3-Bromobenzyl)oxy)azetidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical.

Chemical Profile:

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For extended contact, butyl rubber or Viton gloves should be considered.[4][5] Double gloving is advised.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms.
Chemical ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorIn situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

1. Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

  • PPE Donning: Put on all required personal protective equipment as detailed in the PPE table above.

2. Handling and Use:

  • Weighing: If the compound is a solid, weigh it in the fume hood on a tared weigh boat. Avoid creating dust.

  • Dispensing: If it is a liquid, dispense it carefully using appropriate volumetric glassware to avoid splashes.

  • Reactions: When setting up reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated with appropriate venting.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]

3. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, apron, goggles, face shield, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and waste solvents from cleaning should be collected in a separate, labeled hazardous waste container for flammable liquids.

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The primary hazards (e.g., "Irritant," "Flammable") should also be indicated on the label.

3. Storage of Waste:

  • Waste containers should be kept closed except when adding waste.

  • Store waste in a designated, well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[6]

Visual Workflow and Safety Logic

The following diagrams illustrate the operational workflow for handling this compound and the logical relationship of safety measures.

G cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Handling cluster_disposal Disposal Prep1 Designate Work Area in Fume Hood Prep2 Verify Emergency Equipment Prep1->Prep2 Prep3 Gather All Materials Prep2->Prep3 Prep4 Don Required PPE Prep3->Prep4 Hand1 Weigh/Dispense Compound Prep4->Hand1 Hand2 Set Up Reaction Apparatus Hand1->Hand2 Hand3 Perform Experiment Hand2->Hand3 Post1 Decontaminate Work Area Hand3->Post1 Post2 Properly Doff PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Segregate Waste Post3->Disp1 Disp2 Label Waste Containers Disp1->Disp2 Disp3 Store Waste Securely Disp2->Disp3 Disp4 Arrange for Professional Disposal Disp3->Disp4

Caption: Operational workflow for handling this compound.

G cluster_assessment Risk Assessment cluster_controls Control Measures Hazard Hazard Identification (Irritant, Harmful) Risk Risk Characterization Hazard->Risk Exposure Exposure Potential (Inhalation, Dermal, Ingestion) Exposure->Risk Engineering Engineering Controls (Fume Hood) Risk->Engineering Implement Admin Administrative Controls (SOPs, Training) Engineering->Admin Supplement with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Require

Caption: Logical relationship of hazard identification and control measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Bromobenzyl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((3-Bromobenzyl)oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.